Rifamycin B
Description
This compound has been reported in Amycolatopsis mediterranei with data available.
Properties
IUPAC Name |
2-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H49NO14/c1-17-11-10-12-18(2)38(49)40-24-15-26(51-16-27(42)43)28-29(34(24)47)33(46)22(6)36-30(28)37(48)39(8,54-36)52-14-13-25(50-9)19(3)35(53-23(7)41)21(5)32(45)20(4)31(17)44/h10-15,17,19-21,25,31-32,35,44-47H,16H2,1-9H3,(H,40,49)(H,42,43)/b11-10+,14-13+,18-12-/t17-,19+,20+,21+,25-,31-,32+,35+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTCRTQCPJICLD-KTQDUKAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H49NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901037384 | |
| Record name | Rifamycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
755.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13929-35-6 | |
| Record name | Rifamycin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13929-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rifamycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013929356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rifamycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rifamycin, 4-O-(carboxymethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIFAMYCIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DDB535DJI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Characterization of Rifamycin B from Amycolatopsis mediterranei
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycins are a class of ansamycin antibiotics with potent activity against a wide range of bacteria, most notably Mycobacterium tuberculosis.[1][2][3] Their mechanism of action involves the specific inhibition of bacterial DNA-dependent RNA polymerase.[2][3] The prototypical member of this class, Rifamycin B, is a secondary metabolite produced by the Gram-positive soil bacterium Amycolatopsis mediterranei (formerly known as Streptomyces mediterranei or Nocardia mediterranei).[4][5][6] Discovered in 1957 at the Lepetit Laboratory in Milan, Italy, by Sensi and coworkers, this compound serves as a crucial precursor for the semi-synthesis of clinically vital drugs like Rifampicin.[4][6][7] This document provides a comprehensive technical overview of the discovery, fermentation, isolation, and characterization of this compound.
Discovery and Biosynthesis
Historical Context
The original producing strain, Amycolatopsis mediterranei S699, was isolated from a soil sample collected in a pine forest in St. Raphael, France.[4][6] Initial fermentation efforts produced a complex mixture of related rifamycin compounds.[5] this compound was the first component to be isolated in a pure, crystalline form, noted for its stability, ease of purification, and solubility at physiological pH, making it an ideal starting material for chemical modification.[4][5]
Biosynthetic Pathway Overview
The biosynthesis of this compound is a complex process involving a Type I polyketide synthase (PKS). The pathway begins with the unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the aminoshikimate pathway.[8] The polyketide chain is then assembled through the addition of acetate and propionate units.[8] Subsequent downstream processing of the initial polyketide, proansamycin X, leads to the formation of various rifamycin structures, including this compound.[8]
References
- 1. Discovery of a New Source of Rifamycin Antibiotics in Marine Sponge Actinobacteria by Phylogenetic Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Characterization of the Rifamycin-Degrading Monooxygenase From Rifamycin Producers Implicating Its Involvement in Saliniketal Biosynthesis [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Rifamycin Biosynthesis [faculty.washington.edu]
An In-depth Technical Guide to the Biosynthesis of Rifamycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biosynthetic pathway of Rifamycin B, a potent antibacterial agent, and the genetic architecture of its corresponding gene cluster. It is intended to serve as a technical resource, detailing the molecular logic of rifamycin assembly, key experimental methodologies for its study, and quantitative data to support further research and development.
Introduction to this compound
Rifamycins are a class of ansamycin antibiotics characterized by a naphthalenic chromophore spanned by an aliphatic ansa chain.[1] Produced by the soil bacterium Amycolatopsis mediterranei, they are clinically significant for their potent activity against mycobacteria.[2][3] this compound is a key member of this family and serves as a precursor for the semi-synthetic derivative rifampicin, a cornerstone in the treatment of tuberculosis, leprosy, and other mycobacterial infections.[2][4] These antibiotics function by inhibiting bacterial DNA-dependent RNA polymerase, thereby blocking transcription.[1] The emergence of drug-resistant pathogens necessitates a deeper understanding of rifamycin biosynthesis to facilitate the generation of novel and more effective analogs through genetic engineering and combinatorial biosynthesis.[4][5]
The Rifamycin Biosynthetic Pathway: An Overview
The biosynthesis of this compound is a complex process involving a Type I modular polyketide synthase (PKS) and a series of tailoring enzymes. The core structure is assembled from two primary precursor pools:
-
Starter Unit : 3-amino-5-hydroxybenzoic acid (AHBA), an unusual C7N aromatic starter unit derived from a branch of the shikimate pathway.[2][3][5]
-
Extender Units : The aliphatic ansa chain is constructed through the sequential addition of two acetate and eight propionate units.[1][5]
The initial product of the PKS assembly line is the linear undecaketide, which is released and cyclized by an amide synthase to form the first macrocyclic intermediate, proansamycin X.[1][2] A cascade of post-PKS modifications, including oxidation and hydroxylation, converts proansamycin X into Rifamycin S, a key intermediate that is subsequently transformed into this compound.[3][6]
The Rifamycin Biosynthetic Gene Cluster (rif)
The production of rifamycin in A. mediterranei is governed by a large, contiguous gene cluster spanning over 95 kb.[5][7] This cluster contains all the necessary genes for the synthesis of the AHBA starter unit, the polyketide chain assembly, post-PKS modifications, as well as genes implicated in regulation, resistance, and export.[5][8]
Table 1: Key Genes in the this compound Biosynthetic Cluster
| Gene(s) | Encoded Protein/Function | Role in Biosynthesis |
|---|---|---|
| rifA-E | Type I Modular Polyketide Synthase (PKS) | Assembles the polyketide ansa chain from acetate and propionate extenders.[1][6] |
| rifF | Amide Synthase | Catalyzes the release and macrolactamization of the nascent polyketide chain to form proansamycin X.[1] |
| rifG-N | AHBA Biosynthesis Enzymes | A set of genes responsible for synthesizing the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit from the shikimate pathway.[1][5] |
| rifK | AHBA Synthase | A key enzyme in the AHBA pathway that aromatizes the 5-amino analog of dehydroshikimic acid.[2] |
| rifP | Exporter Protein | Believed to be involved in the export of rifamycin, contributing to self-resistance.[8] |
| rifQ | TetR-family Transcriptional Regulator | A regulatory gene that can reduce the intracellular toxicity of rifamycin by controlling the expression of the rifP exporter gene.[8] |
| rifO | Regulatory Protein | Putatively involved in regulating rifamycin production through the synthesis of B-factor (3'-(1-butyl phosphoryl) adenosine).[9] |
| rifZ | LuxR-family Transcriptional Regulator | A pathway-specific positive regulator that directly activates the transcription of all genes within the rif cluster.[8] |
Quantitative Data on Rifamycin Production
Efforts to enhance rifamycin yields and generate novel analogs have provided valuable quantitative data. These studies highlight the potential for both process optimization and genetic engineering to improve productivity.
Table 2: Selected Production Titers of Rifamycins
| Strain / Condition | Product | Titer | Reference |
|---|---|---|---|
| A. mediterranei MTCC17 (Solid Culture) | Rifamycin SV | 4 g/kg substrate | [10] |
| A. mediterranei MTCC17 (Optimized Solid Culture) | Rifamycin SV | 32 g/kg substrate | [10] |
| A. mediterranei S699 (Parent Strain) | This compound | ~50 mg/L | [6] |
| A. mediterranei DCO#34 (Engineered) | 24-desmethylthis compound | ~20 mg/L | [6] |
| Actinomadura sp. TRM71106 (LuxR overexpression) | Linear Rifamycin Precursor | ~3-fold increase over wild-type |[4] |
Experimental Protocols and Methodologies
The elucidation of the rifamycin biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques.
Gene Disruption for Functional Analysis
Gene inactivation is a fundamental technique for determining the function of specific genes within the cluster.
-
Objective : To confirm the role of a gene or set of genes in the biosynthetic pathway.
-
Methodology :
-
Construct Design : A disruption cassette, often containing an antibiotic resistance marker, is designed to interrupt the target gene's open reading frame.
-
Homologous Recombination : The disruption cassette is introduced into A. mediterranei via a suitable vector (e.g., a plasmid). Homologous recombination events between the flanking regions of the cassette and the chromosomal DNA lead to the replacement of the target gene.
-
Mutant Selection : Mutants are selected based on the acquired antibiotic resistance.
-
Genotypic Verification : Successful gene disruption is confirmed by PCR amplification and sequencing.
-
Phenotypic Analysis : The fermentation broth of the mutant strain is analyzed by methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to observe changes in the metabolite profile. For example, disruption of the PKS genes (rifA) in A. mediterranei abolished this compound production and led to the accumulation of P8/1-OG, a known shunt product, confirming the PKS's essential role.[5]
-
Heterologous Expression and Pathway Activation
When a gene cluster is silent or expressed at low levels under standard laboratory conditions, its activation can be achieved through the overexpression of regulatory genes.
-
Objective : To activate a silent biosynthetic gene cluster and characterize its products.
-
Methodology :
-
Promoter Selection : Strong, constitutive promoters are often selected to drive the expression of the target regulator. A melanin reporter gene (melC) can be used to screen for highly active promoters in the host strain.[4]
-
Regulator Cloning : The pathway-specific regulatory gene (e.g., LuxR for a rifamycin-like cluster in Actinomadura sp. TRM71106) is amplified via PCR.[4]
-
Expression Vector Construction : The amplified regulator gene is cloned into an expression vector (e.g., pSET152) downstream of the chosen promoter.[4]
-
Host Transformation : The expression construct is introduced into the target actinomycete strain.
-
Fermentation and Analysis : The engineered strain is cultivated, and the metabolites are extracted and analyzed by LC-MS to identify newly produced compounds. This approach successfully activated a silent rifamycin-like gene cluster, leading to the production of a linear rifamycin precursor.[4]
-
References
- 1. Rifamycin - Wikipedia [en.wikipedia.org]
- 2. Rifamycin Biosynthesis [faculty.washington.edu]
- 3. chimia.ch [chimia.ch]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | GlnR Dominates Rifamycin Biosynthesis by Activating the rif Cluster Genes Transcription Both Directly and Indirectly in Amycolatopsis mediterranei [frontiersin.org]
- 9. Frontiers | Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes [frontiersin.org]
- 10. Biosynthesis of rifamycin SV by Amycolatopsis mediterranei MTCC17 in solid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rifamycin B Production via Fermentation of Amycolatopsis mediterranei
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of Rifamycin B through the fermentation of Amycolatopsis mediterranei. The following sections detail the biosynthesis of this compound, optimal fermentation conditions, and protocols for inoculum preparation, fermentation, and downstream processing.
Introduction to this compound Biosynthesis
This compound is a clinically significant ansamycin antibiotic produced by the Gram-positive bacterium Amycolatopsis mediterranei. It serves as a precursor for the semi-synthetic rifampicin, a cornerstone in the treatment of tuberculosis. The biosynthesis of this compound is a complex process involving a Type I polyketide synthase (PKS) pathway. The starter unit for this pathway is 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[1][2] The polyketide chain is then assembled from acetate and propionate units. The entire process is governed by a large gene cluster containing all the necessary structural, regulatory, resistance, and export genes.[3]
Optimal Fermentation Parameters
The production of this compound is highly influenced by the fermentation conditions, including media composition, pH, temperature, and aeration. Optimization of these parameters is critical for achieving high yields.
Media Composition
Various media compositions have been reported for the successful cultivation of A. mediterranei and production of this compound. Below is a summary of different media used for seed culture and fermentation.
Table 1: Seed Culture Media Compositions
| Component | Concentration (g/L) | Reference |
| Glucose | 20.0 | [4][5][6] |
| Soybean Meal | 20.0 | [4] |
| Peptone | 10.0 | [5][6] |
| Yeast Extract | 2.0 | [5][6] |
| CaCO₃ | 2.0 | [5][6] |
| NaCl | 2.0 | [5][6] |
| MgSO₄·7H₂O | 0.4 | [4] |
| FeSO₄·7H₂O | 0.01 | [4] |
| ZnSO₄·7H₂O | 0.05 | [4] |
| CoCl₂·6H₂O | 0.003 | [4] |
| pH | 6.7 - 7.0 | [4][5] |
Table 2: Fermentation Media Compositions
| Component | Concentration (g/L) | Reference |
| Glucose | 100.0 - 140.0 | [4][5][6][7] |
| Peanut Meal | 25.0 | [4] |
| Soybean Meal | 10.0 - 7.5 | [4][5][6] |
| Fish Meal | 5.5 | [5][6] |
| Peptone | 7.0 | [5][6] |
| Soytone | 35.0 | [7] |
| (NH₄)₂SO₄ | 9.6 or 6.0 | [4][7] |
| KNO₃ | 18.0 or 8.0 | [4][5][6] |
| CaCO₃ | 11.0 or 5.0 | [4][5][6] |
| MgSO₄·7H₂O | 1.0 or 0.8 | [4][7] |
| KH₂PO₄ | 1.0 | [4][7] |
| Propylene Glycol | 10.0 (mL/L) | [4] |
| Sodium Diethyl Barbiturate | 1.7 or 1.0 | [4][7] |
| FeSO₄·7H₂O | 0.005 | [4] |
| ZnSO₄·7H₂O | 0.012 | [4] |
| pH | 6.9 - 7.1 | [4][7] |
Fermentation Conditions
Table 3: Optimal Fermentation Conditions
| Parameter | Optimal Value | Reference |
| Temperature | 28 - 30°C | [4][5][6][8] |
| pH | 6.5 - 7.0 initially, then maintained at 7.0 | [9] |
| Agitation | 220 - 250 rpm | [4][6] |
| Aeration | 1.5 vvm | [9] |
| Dissolved Oxygen (DO) | >30% | [9][10] |
| Fermentation Time | 8 - 12 days | [4][11] |
Experimental Protocols
Inoculum Preparation
A robust inoculum is crucial for a successful fermentation. The following protocol is a generalized procedure based on common practices.
-
Strain Maintenance: Maintain Amycolatopsis mediterranei on Bennett's agar slants.[4]
-
Colony Selection: Select orange-red, rosette-shaped colonies (2-3 mm in diameter) for inoculation, as these have been correlated with higher this compound production.[4]
-
Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium (see Table 1) with the selected colonies.
-
Incubation: Incubate the seed culture at 28-30°C on a rotary shaker at 220 rpm for 48-72 hours.[4][5][6]
-
Inoculum Quality Check: A healthy inoculum should have a pH of 7.6-7.9, a packed mycelial volume of 9-12%, and an intense orange to red color.[4]
Fermentation Protocol
-
Fermenter Preparation: Prepare the fermentation medium (see Table 2) and sterilize the fermenter.
-
Inoculation: Inoculate the fermentation medium with 5% (v/v) of the seed culture.[4][8]
-
Fermentation: Carry out the fermentation under the optimal conditions outlined in Table 3.
-
Fed-Batch Strategy (Optional): To enhance productivity, a fed-batch approach can be employed. For instance, adding 0.1% yeast extract after 2 days of incubation has been shown to increase yield.[4] Furthermore, intermittent feeding of glucose during the mid and late-exponential phases can significantly boost production.[6][12]
-
Monitoring: Regularly monitor pH, glucose concentration, and this compound production throughout the fermentation process.
Extraction and Quantification of this compound
The following protocol describes a common method for extracting and quantifying this compound from the fermentation broth.
-
Broth Separation: At the end of the fermentation, separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Acidification: Adjust the pH of the supernatant to 2.0-4.0 with an appropriate acid. This protonates the this compound, making it more soluble in organic solvents.[13][14]
-
Solvent Extraction: Extract the acidified broth with an equal volume of a suitable organic solvent such as butyl acetate, chloroform, or ethyl acetate.[13][14][15] Repeat the extraction to maximize recovery.
-
Back Extraction: The this compound can then be back-extracted from the organic phase into an alkaline aqueous buffer (pH 7.5-8.0).[15]
-
Purification: Further purification can be achieved through crystallization or chromatographic methods.[14][15]
-
Quantification: The concentration of this compound can be determined spectrophotometrically. A differential spectrophotometric method is often used for accurate quantification in complex mixtures like fermentation broths.[16]
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound starts from precursors derived from the shikimate and polyketide pathways.
Caption: Simplified overview of the this compound biosynthesis pathway.
Experimental Workflow for this compound Production
The overall process from strain maintenance to purified product involves several key stages.
Caption: Experimental workflow for this compound production.
Regulatory Control of Rifamycin Biosynthesis
The production of this compound is subject to regulatory control, including feedback inhibition.
References
- 1. Rifamycin Biosynthesis [faculty.washington.edu]
- 2. Rifamycin - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Continuous carbon source supply is essential for high rifamycin productivity of Amycolatopsis mediterranei in nitrate-stimulated fermentation revealed by a metabolomic study : Glucose supply is essential for rifamycin production in NSE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 8. Rifamycin | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. usb.ac.ir [usb.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 13. [Extraction of this compound from native and aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bsu.edu.eg [bsu.edu.eg]
- 15. researchgate.net [researchgate.net]
- 16. US3871965A - Production of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Extraction and Purification of Rifamycin B from Culture Broth
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the extraction and purification of Rifamycin B, a crucial precursor for the synthesis of potent antibiotics like Rifampicin. The protocols outlined below are based on established solvent extraction, adsorption, and chromatographic techniques, offering a comprehensive guide for obtaining high-purity this compound from fermentation broths of microorganisms such as Amycolatopsis mediterranei.
Overview of Extraction and Purification Strategies
The recovery of this compound from culture broth is a multi-step process aimed at isolating the antibiotic from a complex mixture of cellular components, media constituents, and other metabolites. The primary methods employed include:
-
Solvent Extraction: This technique leverages the differential solubility of this compound in organic solvents compared to the aqueous culture medium. The pH of the broth is a critical parameter in this process.
-
Adsorption Chromatography: This method utilizes resins to bind this compound, which can then be eluted with a suitable solvent system. Ion-exchange chromatography is a particularly effective approach.
-
Crystallization: This is often the final step to achieve a high-purity, crystalline product.
The choice of method or combination of methods depends on the desired purity, yield, and scale of production.
Quantitative Data Summary
The following tables summarize quantitative data from various extraction and purification methods for this compound.
Table 1: Solvent Extraction Efficiency
| Solvent System | pH of Broth | Extraction Yield/Efficiency | Reference |
| Chloroform | 3.5 - 4.0 | Most selective solvent for this compound.[1] | [1] |
| Chloroform:Butanol (9:1) | Not Specified | Increased this compound content in extract up to 40 mg/ml.[1] | [1] |
| Ethyl Acetate | 2.0 | High yield from aqueous solutions.[1] | [1] |
| Butyl Acetate | Acidic | Used in a multi-stage extraction process.[2] | [2] |
Table 2: Adsorption-Based Purification
| Adsorbent | Method | Binding Capacity / Recovery | Reference |
| Dowex MWA-1® Resin | Batch Adsorption | 93% adsorption of this compound from a 0.1 M aqueous phosphate buffer (pH 7.3).[3] | [3] |
| Amberlite IRA-401 | Column Chromatography | High binding capacity; elution with ethanol and sodium chloride mixture.[4] | [4] |
Experimental Protocols
Protocol 1: Solvent Extraction and Back-Extraction
This protocol describes a multi-stage process for extracting and purifying this compound using solvent extraction.[2][4]
Materials:
-
Fermentation broth containing this compound
-
Butyl acetate[2]
-
Phosphate buffer (pH 7.5-8.0)[2]
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment[5]
-
Sodium hydroxide (NaOH) for pH adjustment
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Broth: Filter the fermentation broth to remove microbial cells and other solid debris.[6]
-
Acidification: Adjust the pH of the filtered broth to an acidic range (e.g., pH 2.0) using an acid like HCl.[7] This protonates the acidic this compound, making it more soluble in organic solvents.
-
Primary Extraction:
-
Transfer the acidified broth to a separatory funnel.
-
Add an equal volume of butyl acetate.
-
Shake vigorously for 5-10 minutes to allow for the transfer of this compound into the organic phase.
-
Allow the phases to separate and collect the organic (upper) layer.
-
Repeat the extraction from the aqueous layer with fresh butyl acetate to maximize yield.
-
-
Reverse (Back) Extraction:
-
Combine the organic extracts.
-
Add a phosphate buffer with a pH of 7.5-8.0 to the separatory funnel containing the organic extract.[2] This will deprotonate this compound, making it soluble in the aqueous buffer.
-
Shake vigorously and allow the phases to separate.
-
Collect the aqueous (lower) layer containing the this compound.
-
-
Secondary Extraction:
-
Re-acidify the aqueous extract from the previous step to pH 2.0.
-
Perform another extraction with butyl acetate as described in step 3.
-
-
Concentration and Crystallization:
Protocol 2: Purification by Adsorption Chromatography
This protocol details the use of an anion exchange resin for the purification of this compound.[3][4]
Materials:
-
Filtered fermentation broth
-
Strong anion exchange resin (e.g., Amberlite IRA-401)[4]
-
Phosphate buffer (pH 6.0-8.6)[4]
-
Elution buffer (e.g., a mixture of ethanol and sodium chloride)[4]
-
Chromatography column
Procedure:
-
Resin Preparation:
-
Swell the anion exchange resin in deionized water.
-
Pack the resin into a chromatography column.
-
Equilibrate the column by washing it with several column volumes of phosphate buffer (pH 6.0-8.6).
-
-
Sample Loading:
-
Adjust the pH of the filtered fermentation broth to between 6.0 and 8.6 to ensure that the acidic groups of this compound are ionized.[4]
-
Load the pH-adjusted broth onto the equilibrated column at a controlled flow rate.
-
-
Washing:
-
After loading, wash the column with the equilibration buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound this compound from the resin using an elution buffer, such as a mixture of ethanol and sodium chloride.[4]
-
Collect the fractions containing the eluted this compound.
-
-
Analysis and Further Processing:
-
Analyze the collected fractions for this compound content and purity using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8]
-
Pool the pure fractions and proceed with concentration and crystallization if desired.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the extraction and purification processes.
Caption: General workflow for this compound extraction and purification.
Caption: Detailed steps in the solvent extraction method.
Caption: Workflow for purification by adsorption chromatography.
References
- 1. [Extraction of this compound from native and aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4402877A - Adsorption and recovery of this compound and rifamycin S using basic ion exchange resins - Google Patents [patents.google.com]
- 4. bsu.edu.eg [bsu.edu.eg]
- 5. US3847903A - Method for extracting and isolating rifamycin o from fermentation broths of rifamycins - Google Patents [patents.google.com]
- 6. US3150046A - Antibiotic this compound and method of production - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. [Chromatographic control of the process of this compound isolation and purification] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Conversion of Rifamycin B to Rifamycin SV
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic conversion of Rifamycin B to the more potent antibiotic, Rifamycin SV. This biotransformation process offers a milder and more specific alternative to traditional chemical methods.
Introduction
This compound, a natural product of fermentation by Amycolatopsis mediterranei, possesses modest antibacterial activity. Its conversion to Rifamycin SV is a critical step in the production of clinically significant rifamycin antibiotics, such as rifampicin. This conversion is efficiently catalyzed by the enzyme this compound oxidase (EC 1.10.3.6), which is produced by various microorganisms, including Monocillium spp. and Humicola spp.[1]
The enzymatic process involves two key steps:
-
Oxidation: this compound oxidase catalyzes the oxidation of this compound in the presence of oxygen to form Rifamycin O.[2]
-
Hydrolysis and Reduction: Rifamycin O is unstable and spontaneously hydrolyzes to Rifamycin S. Subsequently, Rifamycin S is reduced to the final product, Rifamycin SV, typically using a mild reducing agent like ascorbic acid.[1]
This document provides detailed protocols for the enzymatic conversion, purification of the enzyme, and analytical methods for monitoring the reaction, along with key performance data.
Enzymatic Pathway and Experimental Workflow
The overall conversion process from this compound to Rifamycin SV can be visualized as a straightforward pathway. The experimental workflow involves preparation of the enzyme source, the enzymatic reaction itself, and subsequent product recovery and analysis.
Data Presentation
Table 1: Reaction Conditions and Performance of this compound Oxidase
| Parameter | Humicola spp. (ATCC 20620) | Monocillium spp. (ATCC 20621) | Reference(s) |
| Optimal pH | 7.5 - 8.5 | Not specified, but active in pH 4-9 | [1][3] |
| Optimal Temperature | 50°C | 20 - 50°C | [1][3] |
| Kinetic Parameters | |||
| Km | 1.876 mM | Not specified | [3] |
| Vmax | 21.28 mM/h | Not specified | [3] |
| Product Favorability | |||
| pH 4-6 | Rifamycin O | Rifamycin O | [1] |
| pH 7-9 | Rifamycin S | Rifamycin S | [1] |
Table 2: Summary of Conversion Protocols and Yields
| Enzyme Source | Substrate Concentration | Reaction Conditions | Product | Purity | Yield | Reference |
| Immobilized Humicola spp. (ATCC 20620) | 1200 mg/L this compound | pH 5.5, 40°C, 4 h | Rifamycin O | 96% | 91% | [1] |
| Immobilized Monocillium spp. (ATCC 20621) | 6200 mg/L this compound | pH 9.0, 45°C, 16 h | Rifamycin S | 78% | 93.7% | [1] |
| Immobilized Monocillium spp. (ATCC 20621) | 6100 mg/L this compound | 45°C, 25 h, followed by ascorbic acid reduction | Rifamycin SV | 84% | 93.8% | [1][4] |
Experimental Protocols
Protocol 1: Preparation of Immobilized this compound Oxidase
This protocol describes the preparation of immobilized whole-cell enzymes from Monocillium spp. (ATCC 20621) or Humicola spp. (ATCC 20620), as this is a common method cited for the conversion.[1][4]
Materials:
-
Culture of Monocillium spp. (ATCC 20621) or Humicola spp. (ATCC 20620)
-
Appropriate fermentation medium
-
Centrifuge
-
Acrylamide gel components
-
Sterile water
Procedure:
-
Cultivation: Culture the selected microbial strain in a suitable nutrient medium with aeration at 28°C for 4 days.[1]
-
Cell Harvesting: Harvest the microbial cells by centrifugation at 3,000 rpm for 10 minutes. The resulting cell paste can be stored at 4°C for up to a month without significant loss of enzyme activity.[1]
-
Immobilization: Entrap the whole-cell paste in acrylamide gel according to standard protocols. The wet weight of the resulting immobilized enzyme pellets is used to determine the amount needed for the reaction.
Protocol 2: Enzymatic Conversion of this compound to Rifamycin SV
This protocol is adapted from a method yielding high purity and yield of Rifamycin SV.[1][4]
Materials:
-
Immobilized Monocillium spp. cells (50 g wet weight)
-
Centrifuged this compound fermentation broth (2 L, containing approx. 6100 mg/L this compound)
-
Bioreactor or stirred-tank reactor with aeration
-
Sintered glass filter
-
Acetone
-
10% (w/v) Ascorbic acid solution
-
Hydrochloric acid (HCl) for pH adjustment
-
Evaporator
Procedure:
-
Enzymatic Reaction: Add 50 g (wet weight) of the immobilized Monocillium spp. cells to 2 L of the centrifuged this compound fermentation broth in a suitable reactor.
-
Incubation: Incubate the reaction mixture at 45°C for 25 hours with continuous aeration and agitation.[4] During this time, the color of the solution will change, indicating the conversion of this compound to Rifamycin S.
-
Enzyme Recovery: After the reaction, recover the immobilized enzyme pellets by filtration through a sintered glass filter. These can potentially be washed and reused.
-
Product Solubilization: Wash the filter cake with 500 ml of acetone to solubilize the product. Combine this with another 500 ml of acetone to ensure complete solubilization of any residual precipitates.[4]
-
Reduction to Rifamycin SV: Gently stir the acetone solution and add 100 ml of a 10% aqueous ascorbic acid solution dropwise. The color will change from the purple of Rifamycin S to the deep red of Rifamycin SV.[1]
-
Precipitation and Recovery: Adjust the pH of the solution to 3.5 with HCl. Remove the acetone by evaporation under suction at 40°C. Chill the remaining aqueous solution to 4°C for 24 hours to allow for the precipitation of Rifamycin SV.[4]
-
Drying: Recover the yellowish precipitate of Rifamycin SV by filtration and dry. This procedure has been reported to yield approximately 12.5 g of crude Rifamycin SV with a purity of 84% and an overall yield of 93.8%.[4]
Protocol 3: HPLC Analysis of Rifamycins
This protocol provides a method for the quantitative analysis of this compound, Rifamycin SV, and other related compounds. This is essential for monitoring the reaction progress and determining the purity of the final product.[5]
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 monolithic column
-
Methanol
-
Acetonitrile
-
Monopotassium phosphate (0.075 M)
-
Citric acid (1.0 M)
-
Reference standards for this compound and Rifamycin SV
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid in a ratio of 28:30:38:4 (v/v/v/v).[5]
-
Chromatographic Conditions:
-
Column: C18 monolithic column
-
Flow Rate: 2 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve a known amount of the reaction mixture or final product in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm filter before injection.
-
Standard Curve: Prepare a series of standard solutions of this compound and Rifamycin SV of known concentrations. Inject these standards to generate a calibration curve for quantification. The linear range for Rifamycin SV has been reported to be 1-40 µg/mL.[5]
-
Analysis: Inject the prepared sample and quantify the amounts of this compound and Rifamycin SV by comparing the peak areas to the respective standard curves.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion Rate | - Inactive enzyme- Suboptimal pH or temperature- Insufficient aeration | - Use freshly prepared or properly stored immobilized enzyme.- Verify and adjust the pH and temperature of the reaction mixture.- Ensure adequate aeration and agitation during the reaction. |
| Low Purity of Final Product | - Incomplete conversion- Presence of byproducts- Inefficient precipitation | - Increase reaction time or enzyme concentration.- Optimize pH to favor the desired intermediate (Rifamycin S).- Ensure complete removal of acetone before chilling and precipitation. |
| Poor HPLC Resolution | - Improper mobile phase composition- Degraded column | - Prepare fresh mobile phase and ensure accurate composition.- Use a guard column or replace the analytical column. |
Conclusion
The enzymatic conversion of this compound to Rifamycin SV using this compound oxidase presents a highly efficient and specific method for the production of this key antibiotic intermediate. The protocols provided herein, based on established literature, offer a robust framework for researchers and drug development professionals to implement this biotransformation in their laboratories. Careful control of reaction parameters and accurate analytical monitoring are crucial for achieving high yields and purity.
References
- 1. US4431735A - Biological process for the preparation of rifamycin derivatives - Google Patents [patents.google.com]
- 2. Rifamycin-B oxidase - Wikipedia [en.wikipedia.org]
- 3. DSpace at KOASAS: (A) study on purification of this compound oxidase by affinity chromatography and its biochemical properties [koasas.kaist.ac.kr]
- 4. prepchem.com [prepchem.com]
- 5. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Rifamycins in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of three key rifamycin antibiotics—rifampicin, rifabutin, and rifapentine—in human plasma. The protocol employs a straightforward protein precipitation extraction, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is designed for researchers, scientists, and drug development professionals requiring a reliable and efficient analytical procedure for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving these antitubercular agents. All experimental protocols are described in detail, and quantitative data are summarized for easy comparison.
Introduction
Rifamycins, including rifampicin, rifabutin, and rifapentine, are a class of potent antibiotics essential for the treatment of tuberculosis and other mycobacterial infections. Due to significant inter-individual pharmacokinetic variability and potential drug-drug interactions, accurate and precise measurement of their plasma concentrations is crucial for optimizing therapeutic regimens and ensuring patient safety. This LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of these three rifamycins, leveraging the selectivity of tandem mass spectrometry.
Experimental
Materials and Reagents
-
Rifampicin, Rifabutin, and Rifapentine analytical standards
-
Rifampicin-d8 (or other suitable deuterated analog) as an internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method is utilized for sample preparation:
-
Thaw plasma samples and standards on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control (QC) sample.
-
Add 20 µL of the internal standard working solution (e.g., Rifampicin-d8 at 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B (re-equilibration)
-
-
Column Temperature: 40°C
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rifampicin | 823.4 | 791.4 | 25 |
| Qualifier | 823.4 | 163.1 | 41 |
| Rifabutin | 847.5 | 815.5 | 28 |
| Qualifier | 847.5 | 404.2 | 35 |
| Rifapentine | 877.5 | 845.5 | 30 |
| Qualifier | 877.5 | 150.8 | 30 |
| Rifampicin-d8 (IS) | 831.4 | 799.4 | 25 |
Method Validation Summary
The method was validated according to the FDA's guidance for bioanalytical method validation.[1][2][3] The following tables summarize the performance characteristics of the assay.
Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Rifampicin | 5 - 40,000[1] | 5[1] | >0.999[1] |
| Rifabutin | 75 - 30,000[4] | 75[4] | >0.99 |
| Rifapentine | 60 - 8,000[2] | 60[2] | >0.99 |
Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Rifampicin | LQC | 15 | < 5% | 95-105% | < 6% | 94-106% |
| MQC | 1500 | < 4% | 96-104% | < 5% | 95-105% | |
| HQC | 30000 | < 3% | 97-103% | < 4% | 96-104% | |
| Rifabutin | LQC | 225 | < 6% | 90-110% | < 7% | 92-108% |
| MQC | 2250 | < 5% | 93-107% | < 6% | 94-106% | |
| HQC | 22500 | < 4% | 95-105% | < 5% | 95-105% | |
| Rifapentine | LQC | 180 | < 5% | 94-106% | < 6% | 93-107% |
| MQC | 1800 | < 4% | 95-105% | < 5% | 96-104% | |
| HQC | 6000 | < 3% | 96-104% | < 4% | 97-103% |
Data compiled and representative of values reported in literature.[1][2][4]
Recovery
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| Rifampicin | ~90% | ~92% | ~91% |
| Rifabutin | ~88% | ~90% | ~89% |
| Rifapentine | ~85% | ~87% | ~86% |
Visualizations
Caption: Experimental workflow for the quantification of rifamycins in plasma.
Caption: Logical diagram of the LC-MS/MS system components.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of rifampicin, rifabutin, and rifapentine in human plasma. The simple protein precipitation sample preparation and fast chromatographic runtime make it suitable for high-throughput analysis in a research or clinical setting. This method can be a valuable tool for pharmacokinetic assessments and therapeutic drug monitoring of these important antitubercular drugs.
References
- 1. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Development, validation and clinical use of a LC-MS/MS method for the simultaneous determination of the nine main antituberculosis drugs in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Assay for Rifamycin B Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction Rifamycin B is an antibiotic belonging to the ansamycin group, naturally produced by the bacterium Amycolatopsis mediterranei. While this compound itself has low antibacterial activity, it is a crucial precursor for the synthesis of potent derivatives like Rifampin, which are cornerstone treatments for mycobacterial infections such as tuberculosis and leprosy[1]. Accurate quantification of this compound is essential for monitoring fermentation processes, ensuring product quality, and in various research applications. This document provides a detailed protocol for the quantification of this compound using UV-Visible spectrophotometry, a simple, cost-effective, and reliable analytical technique[1].
Principle of the Assay The quantification of this compound is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. This compound exhibits a characteristic absorption spectrum in the visible range.
For pure samples, the concentration can be determined by measuring the absorbance at its maximum absorption wavelength (λmax) in a suitable buffer and calculating the concentration using a standard curve.
For complex matrices, such as fermentation broths, a differential spectrophotometric method is employed to enhance specificity. This method, developed by Pasqualucci et al., uses a chemical agent (sodium nitrite) to modify and decolorize this compound in the blank solution. By measuring the sample against this chemically treated blank, the absorbance contributions from interfering background substances are effectively subtracted, allowing for accurate quantification of this compound[2].
Experimental Protocols
Method 1: Standard Spectrophotometric Assay (For Pure Samples)
This method is suitable for the quantification of this compound in relatively pure solutions.
1. Materials and Equipment
-
UV-Visible Spectrophotometer (double beam recommended)
-
Matched quartz or glass cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
-
This compound reference standard
-
Phosphate Buffer (0.1 M, pH 7.3)
2. Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 7.3): Prepare by dissolving appropriate amounts of monobasic and dibasic potassium phosphate in distilled water. Adjust pH to 7.3.
-
This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a small amount of methanol. Transfer quantitatively to a 100 mL volumetric flask and bring to volume with Phosphate Buffer (pH 7.3). This stock solution should be stored protected from light.
3. Protocol
-
Preparation of Calibration Standards: Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with the phosphate buffer.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at the λmax of this compound, which is approximately 425 nm in phosphate buffer[3].
-
Use the phosphate buffer as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the unknown sample(s).
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the unknown sample by interpolating its absorbance value from the linear regression equation of the calibration curve.
-
Method 2: Differential Spectrophotometric Assay (For Complex Matrices)
This method is recommended for quantifying this compound in complex samples like fermentation broths, where background interference is expected[2][4].
1. Materials and Equipment
-
Same as Method 1.
-
Acetate Buffer (0.2 M, pH 4.63)
-
Sodium Nitrite (NaNO₂)
2. Reagent Preparation
-
Acetate Buffer (0.2 M, pH 4.63): Prepare by dissolving sodium acetate in distilled water and adjusting the pH to 4.63 with acetic acid.
-
Sodium Nitrite Solution (0.1% w/v): Prepare by dissolving 100 mg of NaNO₂ in 100 mL of Acetate Buffer.
-
This compound Stock Solution (e.g., 100 µg/mL): Prepare as described in Method 1, but use Acetate Buffer (pH 4.63) as the diluent.
3. Protocol
-
Sample and Standard Preparation:
-
Prepare calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with Acetate Buffer.
-
Prepare the unknown sample: Centrifuge or filter the fermentation broth to remove cells and particulate matter. Dilute the clarified supernatant with Acetate Buffer to an expected concentration within the calibration range.
-
-
Measurement Procedure[2]:
-
For each standard and unknown sample, prepare two tubes: a Sample Tube and a Blank Tube .
-
Sample Tube: Add 0.1 mL of the standard or diluted unknown sample to 5 mL of Acetate Buffer.
-
Blank Tube: Add 0.1 mL of the same standard or diluted unknown sample to 5 mL of the 0.1% Sodium Nitrite Solution in Acetate Buffer.
-
Set the spectrophotometer to 425 nm.
-
For each concentration level, use the corresponding Blank Tube to zero the spectrophotometer.
-
Immediately measure the absorbance of the corresponding Sample Tube .
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Calculate the concentration of this compound in the diluted unknown sample using the regression equation from the calibration curve. Remember to multiply by the dilution factor to determine the concentration in the original sample.
-
Method Validation and Data Presentation
The analytical method should be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose[5][6]. The following tables summarize typical performance characteristics for a validated spectrophotometric assay for a rifamycin-class antibiotic.
Table 1: Linearity and Range
| Parameter | Result |
|---|---|
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999[7] |
| Regression Equation | y = mx + c |
Table 2: Accuracy
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
|---|---|---|
| Low | - | 98 - 102%[7] |
| Medium | - | 98 - 102% |
| High | - | 98 - 102% |
Table 3: Precision
| Precision Level | Concentration (µg/mL) | % RSD (Relative Standard Deviation) |
|---|---|---|
| Intra-day (n=6) | Medium | < 2%[7] |
| Inter-day (n=6) | Medium | < 2%[7] |
Table 4: Sensitivity
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) | ~0.5[7] |
| Limit of Quantification (LOQ) | ~1.7[7] |
Visualizations
Caption: The Beer-Lambert Law principle for quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved this compound Production by Nocardia mediterranei MTCC 14 under Solid-State Fermentation through Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3150046A - Antibiotic this compound and method of production - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. pharmacyjournal.net [pharmacyjournal.net]
Application Notes and Protocols: Rifamycin B as a Scaffold for Novel Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycin B, a member of the ansamycin family of antibiotics, represents a robust and versatile scaffold for the development of novel antimicrobial agents. Its inherent activity against a broad spectrum of bacteria, particularly Mycobacterium tuberculosis, is attributed to the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3][4] However, the emergence of drug-resistant strains necessitates the design and synthesis of new derivatives that can overcome existing resistance mechanisms. This document provides detailed protocols for the synthesis, antimicrobial evaluation, and cytotoxicity assessment of novel antibiotics derived from the this compound scaffold.
Mechanism of Action
The antibacterial effect of rifamycins is achieved through high-affinity binding to the β-subunit of prokaryotic RNAP. This interaction sterically occludes the growing RNA chain, thereby inhibiting the initiation of transcription and halting protein synthesis, which ultimately leads to bacterial cell death.[1][2][3][5] The selectivity of rifamycins stems from their poor affinity for the mammalian equivalent of the enzyme.[1] Resistance often arises from point mutations in the rpoB gene, which encodes the RNAP β-subunit, altering the drug-binding site.[6]
Caption: Mechanism of Rifamycin action on bacterial cells.
Experimental Protocols
Protocol 1: Synthesis of Rifampicin from Rifamycin S
This protocol outlines a common synthetic route to produce Rifampicin, a widely used antibiotic, from Rifamycin S, which can be derived from this compound.
Materials:
-
Rifamycin S
-
Aprotic dipolar solvent (e.g., Dimethylformamide - DMF)
-
1,3,5-trisubstituted hexahydro-1,3,5-triazine (e.g., 1,3,5-tri-(tert-butyl)-hexahydro-1,3,5-triazine)
-
Paraformaldehyde
-
Acetic acid
-
1-amino-4-methylpiperazine
-
Chloroform
-
Water
Procedure:
-
Dissolve Rifamycin S in a mixture of dimethylformamide and acetic acid.
-
Add paraformaldehyde and 1,3,5-tri-(tert-butyl)-hexahydro-1,3,5-triazine to the solution with stirring.
-
Heat the reaction mixture to 75°C and maintain for approximately 3 hours, or until the reaction of Rifamycin S is complete.
-
Cool the mixture to 50°C.
-
Add 1-amino-4-methylpiperazine, diluted with the aprotic solvent and acidified to a pH of 6 with acetic acid, directly to the reaction mixture.
-
Continue the reaction at 50°C for about 1 hour until completion.
-
Dilute the reaction mixture with water acidified to 2% with acetic acid.
-
Extract the resulting mixture with chloroform.
-
Isolate and purify the Rifampicin from the chloroform extract.
This protocol is adapted from the general procedures described in the cited literature.[2]
Protocol 2: Synthesis of 24-Desmethylrifampicin from 24-Desmethylrifamycin S
This protocol describes the synthesis of a novel Rifamycin derivative, 24-desmethylrifampicin, which has shown activity against Rifampicin-resistant strains.[6]
Materials:
-
24-Desmethylrifamycin S
-
Dimethylformamide (DMF)
-
Acetic acid
-
Paraformaldehyde
-
1,3,5-trimethyl-hexahydro-1,3,5-triazine
-
1-amino-4-methylpiperazine
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Dissolve 24-desmethylrifamycin S (e.g., 5 mg) in a mixture of dimethylformamide (200 μl) and acetic acid (50 μl).
-
Stir the mixture at 50°C.
-
Add paraformaldehyde (3 mg) and 1,3,5-trimethyl-hexahydro-1,3,5-triazine (8 μl) to the reaction.
-
Continue stirring at 50°C for 2 hours, monitoring the reaction by TLC for the conversion of the starting material to 3-methyl-1,3-oxazino(5,6-c)-24-desmethylrifamycin.
-
Once the initial reaction is complete, add 1-amino-4-methylpiperazine (8 μl) to the mixture.
-
Continue stirring at 50°C and monitor by TLC until the formation of 24-desmethylrifampicin is complete.
-
Dilute the mixture with cooled 2% acetic acid (1.5 ml) and extract three times with CHCl₃ (2 ml each).
-
Combine the organic fractions, concentrate to approximately 1 ml, and wash three times with brine solution.
-
Dry the combined organic fractions over anhydrous sodium sulfate and then evaporate the solvent.
-
Purify the crude product by silica gel chromatography using a CHCl₃-MeOH solvent system (e.g., 10:1 and 8:1 ratios) as the eluent to obtain pure 24-desmethylrifampicin.[6]
Caption: Development workflow for new Rifamycin antibiotics.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of novel antimicrobial compounds.
Materials:
-
96-well microtiter plates (U- or V-bottom)
-
Mueller-Hinton Broth (MHB), cation-adjusted, or other appropriate broth medium
-
Bacterial strains for testing
-
Novel Rifamycin derivatives (stock solutions prepared in a suitable solvent, e.g., DMSO)
-
Sterile saline or PBS
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the antibiotic stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 should serve as a positive control (inoculum without antibiotic), and column 12 as a negative control (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (from column 1 to 11) with 100 µL of the prepared bacterial suspension, bringing the final volume to 200 µL.
-
Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure absorbance.
-
This is a generalized protocol based on standard methods.[7] Specific conditions may need to be optimized for particular bacterial strains or compounds.
Protocol 4: Cytotoxicity Evaluation by MTT Assay
The MTT assay is a colorimetric method for assessing cell viability and is commonly used to evaluate the cytotoxicity of new compounds.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2, or other relevant line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (novel Rifamycin derivatives)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and a vehicle control (if the compound is dissolved in a solvent like DMSO).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
This protocol is based on standard MTT assay procedures.[6][7]
Data Presentation: Antimicrobial Activity of Novel Rifamycin Derivatives
The following tables summarize the in vitro activity of various novel Rifamycin derivatives against susceptible and resistant bacterial strains.
Table 1: In Vitro Activity of Benzoxazinorifamycins against Staphylococcus aureus
| Compound | S. aureus (Rifampin-Susceptible) MIC (µg/mL) | S. aureus (Rifampin-Resistant) MIC (µg/mL) |
| Rifampin | 0.002 - 0.06 | >128 - >512 |
| Rifalazil | 0.002 - 0.06 | >128 - >512 |
| ABI-0043 | 0.00025 - 0.008 | 0.25 - 4 |
| ABI-0418 | N/A | 2 |
| ABI-0420 | N/A | 2 |
Data compiled from multiple sources.[3][4] Note: MIC ranges can vary based on the specific strain and testing conditions.
Table 2: In Vitro Activity of C25-Modified Rifamycins against Mycobacterium abscessus
| Compound | M. abscessus ATCC 19977 MIC (µg/mL) |
| Rifampicin | >128 |
| Rifabutin | 2 - 8 |
| Compound 5j | <0.5 - 2 |
| Compound 5f | 2 - 8 |
| Compound 5k | 2 - 8 |
| Compound 5l | 2 - 8 |
Data extracted from studies on C25-modified derivatives.[1]
Table 3: In Vitro Activity of Benzoxazinorifamycin KRM-1648 against Mycobacterium tuberculosis
| Strain Type | KRM-1648 MIC₉₀ (µg/mL) | Rifampin MIC₉₀ (µg/mL) |
| Rifampin-Susceptible | ≤ 0.015 | ≤ 0.25 |
MIC₉₀ refers to the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data from a study on KRM-1648.
Conclusion
This compound continues to be a highly valuable starting point for the development of new antibiotics. Through targeted chemical modifications, it is possible to generate novel derivatives with potent activity against drug-resistant pathogens. The protocols and data presented here provide a framework for researchers to synthesize, evaluate, and optimize new Rifamycin-based antibiotics, contributing to the critical effort of combating antimicrobial resistance. The development of compounds like benzoxazinorifamycins and C25-modified rifamycins demonstrates the potential of this scaffold to yield next-generation antibiotics.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Susceptibility Testing of Rifamycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycin B is a member of the ansamycin class of antibiotics, produced by the bacterium Amycolatopsis mediterranei. It serves as a precursor for the synthesis of more potent rifamycin derivatives, such as rifampicin, rifabutin, and rifaximin. While its direct clinical use is limited, in vitro susceptibility testing of this compound is crucial for understanding its intrinsic antimicrobial activity, for screening new derivatives, and for research into mechanisms of action and resistance.
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standard methods: broth microdilution, agar dilution, and disk diffusion. This document also includes information on the mechanism of action of rifamycins and common resistance pathways.
Mechanism of Action of Rifamycins
Rifamycins exert their bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[] This enzyme is essential for the transcription of DNA into RNA. Rifamycins bind to the β-subunit of the RNAP, physically blocking the path of the elongating RNA molecule and thereby preventing the synthesis of bacterial RNA.[] This action ultimately halts protein synthesis, leading to bacterial cell death. The binding site for rifamycins on the bacterial RNAP is distinct from the active site, and they show high selectivity for the prokaryotic enzyme over its eukaryotic counterpart.
Figure 1: Mechanism of action of this compound.
Mechanisms of Resistance to Rifamycins
The primary mechanism of resistance to rifamycins is the modification of the drug target.[2] Mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, can alter the binding site of the antibiotic, reducing its affinity and rendering it ineffective. Other, less common, mechanisms of resistance include enzymatic inactivation of the drug.
Figure 2: Primary mechanism of resistance to this compound.
Quantitative Data
Currently, there are no standardized and universally accepted MIC (Minimum Inhibitory Concentration) breakpoints for this compound from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The available data primarily focuses on its more potent derivatives. It is important to note that this compound generally exhibits lower in vitro activity compared to Rifamycin SV, S, and O.[3] Researchers should establish their own internal quality control ranges and interpret results based on the specific research context.
The following table summarizes available MIC data for rifamycin derivatives against common bacterial species to provide a general reference.
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Rifaximin | >32 | >32 |
| Staphylococcus aureus | Rifaximin | 16 | 32 |
| Enterococcus faecalis | Rifaximin | 16 | 32 |
| Klebsiella pneumoniae | Rifaximin | >32 | >32 |
Note: The data presented above is for rifaximin and is intended for comparative purposes only. MIC values for this compound may differ significantly.
Experimental Protocols
Broth Microdilution Method
This method determines the MIC of an antimicrobial agent in a liquid medium.
Workflow:
Figure 3: Broth microdilution workflow.
Protocol:
-
Preparation of this compound Stock Solution:
-
Due to the low stability of rifamycins in neutral and alkaline solutions, it is recommended to prepare stock solutions in a suitable solvent.[4] For other rifamycins like rifampicin, Dimethyl sulfoxide (DMSO) or methanol are commonly used.[5] A starting stock solution of 1280 µg/mL is often convenient.
-
Note: The optimal solvent and stability for this compound should be empirically determined. Protect the stock solution from light.
-
-
Preparation of Microtiter Plates:
-
Use sterile 96-well microtiter plates.
-
Add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic) and well 12 as a sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 100 µL and a final inoculum of 5 x 10⁵ CFU/mL.
-
Seal the plates to prevent evaporation.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
Protocol:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution at 10 times the final desired concentrations.
-
Prepare molten and cooled (45-50°C) Mueller-Hinton Agar (MHA).
-
Add 2 mL of each antibiotic dilution to 18 mL of molten MHA, mix gently but thoroughly, and pour into sterile petri dishes.
-
Also prepare a drug-free control plate.
-
Allow the agar to solidify completely.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
This will be the 10⁻¹ dilution. Further dilute this to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator or a calibrated loop, spot-inoculate the prepared bacterial suspension onto the surface of each agar plate, including the control plate.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria. A single colony or a faint haze should be disregarded.
-
Disk Diffusion Method
This is a qualitative or semi-quantitative method to assess susceptibility.
Protocol:
-
Preparation of Inoculum and Plate:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically apply paper disks impregnated with a known concentration of this compound onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
Measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters.
-
Interpretation of the zone sizes as susceptible, intermediate, or resistant requires established breakpoints, which are not currently available for this compound. Therefore, this method is best used for screening purposes or for comparing the activity of different rifamycin derivatives.
-
Quality Control
As there are no established CLSI or EUCAST quality control (QC) ranges for this compound, it is imperative that each laboratory establishes its own internal QC procedures. This can be achieved by:
-
Using reference strains: Regularly test standard QC strains such as Staphylococcus aureus ATCC® 29213™ and Escherichia coli ATCC® 25922™.
-
Establishing internal ranges: Over a series of 20-30 independent experiments, determine the mean and standard deviation of the MICs or zone diameters for the QC strains. The acceptable range can then be set as the mean ± 2 standard deviations.
-
Monitoring performance: Test the QC strains with each batch of susceptibility tests to ensure the consistency and accuracy of the results.
Disclaimer
These protocols are intended for research purposes only. The lack of standardized breakpoints and quality control ranges for this compound necessitates careful validation and interpretation of results within the specific context of the research being conducted.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Rifamycin B and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifamycin B is a member of the ansamycin class of antibiotics, naturally produced by the bacterium Amycolatopsis mediterranei. While it is the precursor to several clinically significant derivatives, its own in vivo efficacy is limited due to poor penetration of the bacterial cell envelope.[1] Consequently, in vivo studies often focus on its more potent semi-synthetic derivatives, such as rifampin, rifapentine, and rifabutin. These compounds share a common mechanism of action, inhibiting the bacterial DNA-dependent RNA polymerase, and are crucial in the treatment of mycobacterial infections like tuberculosis and leprosy, as well as other bacterial infections.[1][2][3][4][]
These application notes provide an overview of common animal models and experimental protocols used to assess the in vivo efficacy of the rifamycin class of antibiotics, which can be adapted for the study of this compound and its novel derivatives.
Mechanism of Action
Rifamycins exert their antibacterial effect by specifically targeting and inhibiting the bacterial DNA-dependent RNA polymerase. They bind to the β-subunit of the enzyme, creating a steric block that prevents the elongation of the nascent RNA chain beyond a few nucleotides.[4][][6] This action effectively halts transcription, leading to a cessation of protein synthesis and ultimately bacterial cell death. The high selectivity for the prokaryotic RNA polymerase over its mammalian counterpart accounts for the favorable therapeutic index of this antibiotic class.[1][4]
Caption: Mechanism of action of rifamycins.
Animal Models for In Vivo Efficacy Testing
The choice of animal model is critical for evaluating the in vivo efficacy of rifamycins and is largely dependent on the target pathogen. Murine models are the most frequently used due to their cost-effectiveness, well-characterized genetics, and the availability of various strains.[7][8]
Commonly Used Animal Models:
-
Mice: Swiss-Webster, BALB/c, and C57BL/6 strains are commonly used for general antibacterial efficacy studies.[8][9] For tuberculosis research, BALB/c and C3HeB/FeJ mice are often employed, with the latter developing caseous necrotic granulomas similar to those in humans.[7] Immune-deficient mouse models, such as nude mice, are valuable for studying the bactericidal versus bacteriostatic activity of drugs independent of a robust host immune response.[10]
-
Rats: Wistar and Sprague-Dawley rats are frequently used for pharmacokinetic and toxicological studies of rifamycins.[8][11][12]
-
Guinea Pigs: This model is particularly relevant for tuberculosis research as guinea pigs develop lung lesions that closely resemble human tuberculosis pathology.[3]
-
Rabbits: Used in some pharmacokinetic studies of rifamycins.[8][11]
-
Non-human primates: While less common due to ethical and cost considerations, macaque models of tuberculosis provide a platform that most closely mimics human disease progression.[3]
Experimental Protocols
Detailed below are protocols for two common murine models for assessing the in vivo efficacy of rifamycins against bacterial infections.
Murine Septicemia Model for Systemic Infections
This model is used to evaluate the efficacy of an antibiotic in clearing a systemic bacterial infection.
Protocol:
-
Animal Selection: Use Swiss-Webster mice (18-25 g).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus) in a suitable medium to a concentration that will induce a lethal infection.
-
Infection: Inoculate mice intraperitoneally (i.p.) with the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound (this compound or derivative) and vehicle control to different groups of mice. Administration can be intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.).
-
Observation: Monitor the survival of the mice over a period of 7-14 days.
-
Endpoint: The primary endpoint is the survival rate. The 50% effective dose (ED50), the dose required to protect 50% of the animals from lethal infection, is calculated.
Caption: Experimental workflow for the murine septicemia model.
Murine Thigh Infection Model for Localized Infections
This model is used to assess the bactericidal or bacteriostatic effect of an antibiotic at a localized site of infection.
Protocol:
-
Animal Selection: Use Swiss-Webster mice (18-25 g).
-
Immunosuppression (Optional): To create a neutropenic model, which allows for the assessment of the drug's effect with minimal influence from the host's immune system, mice can be treated with cyclophosphamide prior to infection.[9]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus).
-
Infection: Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of each mouse.
-
Treatment: At a specified time post-infection (e.g., 1.5-2 hours), administer the test compound and vehicle control.
-
Tissue Harvest: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice and aseptically remove the infected thigh muscle.
-
Bacterial Load Quantification: Homogenize the thigh tissue, perform serial dilutions, and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Endpoint: The primary endpoint is the reduction in bacterial load (log10 CFU/g of tissue) in the treated groups compared to the vehicle control group.
Caption: Experimental workflow for the murine thigh infection model.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to allow for easy comparison between different compounds and treatment regimens.
Table 1: In Vivo Efficacy of Rifamycin Derivatives in a Murine Septicemia Model with S. aureus
| Compound | Administration Route | ED50 (mg/kg) | Reference |
| Rifalazil | Intravenous (i.v.) | 0.063 | [9] |
| Rifampin | Intravenous (i.v.) | 0.062 | [9] |
| Rifalazil | Oral (p.o.) | Between 0.06 and 0.2 | [9] |
Table 2: Pharmacokinetic Parameters of Rifapentine in Different Animal Models
| Animal Model | Dose (mg/kg) | Administration Route | Terminal Plasma Half-life (hours) | Primary Route of Elimination | Reference |
| Rat | 3 | Oral | 14 - 18 | Feces | [8][11] |
| Rat | 10 | Oral | 14 - 18 | Feces | [8][11] |
| Mouse | Not specified | Not specified | Similar to rats | Feces | [8][11] |
| Rabbit | Not specified | Not specified | 1.8 | Not specified | [8][11] |
Table 3: Efficacy of Rifampin in a Murine Tuberculosis Model (M. tuberculosis H37Rv)
| Rifampin Dose (mg/kg) | Treatment Duration to Achieve Undetectable CFU in Lungs (weeks) | Reference |
| 10 | > 12 | [7] |
| 15 | > 12 | [7] |
| 20 | 12 | [7] |
| 30 | 10 | [7] |
| 50 | 6 | [7] |
Conclusion
The in vivo evaluation of this compound and its derivatives relies on well-established animal models of bacterial infection. While this compound itself demonstrates limited in vivo activity, these models are invaluable for assessing the efficacy of its semi-synthetic analogs. The murine septicemia and thigh infection models provide robust platforms for determining systemic and localized antibacterial effects, respectively. For mycobacterial infections, murine and guinea pig models of tuberculosis are the gold standard for preclinical evaluation. Careful selection of the animal model, infection route, and treatment regimen is crucial for obtaining meaningful and translatable data in the development of new rifamycin-based therapies.
References
- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Rifamycins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Rifamycin - Wikipedia [en.wikipedia.org]
- 6. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]
- 8. Pharmacokinetics of rifapentine, a new long lasting rifamycin, in the rat, the mouse and the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of Tuberculosis with Rifamycin-containing Regimens in Immune-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PHARMACOKINETICS OF RIFAPENTINE, A NEW LONG LASTING RIFAMYCIN, IN THE RAT, THE MOUSE AND THE RABBIT [jstage.jst.go.jp]
- 12. Disposition and metabolism of rifapentine, a rifamycin antibiotic, in mice, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies for improving Rifamycin B yield in Amycolatopsis mediterranei fermentation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for enhancing Rifamycin B production in Amycolatopsis mediterranei fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing this compound yield?
A1: The production of this compound is a complex process influenced by a combination of factors. Key areas for optimization include:
-
Strain Selection and Morphology: The specific strain and even the colony morphology of A. mediterranei can significantly impact productivity. Selecting stable, high-yielding colony types is a crucial first step.[1][2]
-
Medium Composition: The availability and balance of carbon and nitrogen sources are critical. Glucose is a common carbon source, while sources like soybean meal, yeast extract, and specific inorganic salts like potassium nitrate (KNO₃) have been shown to enhance yield.[1][3][4]
-
Physical Fermentation Parameters: Precise control of pH, temperature, aeration, and agitation is essential for optimal growth and antibiotic production.[5][6][7][8]
-
Fermentation Strategy: Fed-batch cultivation is often superior to batch fermentation as it allows for the control of nutrient levels, preventing substrate inhibition and extending the production phase.[5][7][9][10]
-
Precursor Supply: The biosynthesis of this compound depends on precursors from the shikimate pathway, such as 3-amino-5-hydroxybenzoic acid (AHBA).[11][12] Enhancing the availability of these precursors can be a key strategy.
-
Genetic Engineering: Modifying the genetic makeup of A. mediterranei to overexpress key biosynthetic genes, remove inhibitory elements, or improve oxygen utilization can lead to substantial yield increases.[13][14][15]
Q2: What is a typical fermentation medium composition for this compound production?
A2: Media composition can vary significantly, but many successful fermentations are based on a complex medium containing a primary carbon source, organic and inorganic nitrogen sources, and essential minerals. For example, the F2m-series of media have been used effectively. A maximum yield of 5.12 g/L was achieved with a medium containing (in g/L): soybean meal (27), glucose (100), potassium nitrate (4), calcium carbonate (3), and barbital (1.2).[3] Another study found optimal concentrations for glucose, (NH₄)₂SO₄, and corn steep liquor to be 63 g/L, 7.9 g/L, and 10 g/L, respectively.[4]
Q3: What are the optimal physical parameters for the fermentation?
A3: Optimal physical parameters are strain-dependent but generally fall within a specific range.
-
pH: The optimal pH is often biphasic. For instance, maintaining the pH at 6.5 for the first 3 days and then shifting to 7.0 for the remainder of the fermentation has proven effective.[5][6] Constantly controlling the pH at a single value (e.g., 6.5 or 7.0) can decrease the yield.[6] Some studies report optimal production in a pH range of 7.0 to 9.0.[7][16]
-
Temperature: A temperature of 28°C is commonly used and found to be optimal.[5][6][17] Some protocols suggest a two-stage temperature profile, such as 30°C for the initial growth phase (3 days) followed by a reduction to 28°C.[5][6]
-
Aeration & Agitation: Adequate oxygen supply is crucial. An aeration rate of 1.5 vvm (volume of air per volume of medium per minute) is often effective.[5][6][17] To prevent oxygen from becoming a limiting factor in the later stages, a strategy of maintaining 1.5 vvm for 3 days and then controlling the dissolved oxygen (DO) at 30% saturation can further boost the yield.[5][6] Agitation is typically maintained around 500 rpm.[5][17]
Troubleshooting Guide
This section addresses common problems encountered during this compound fermentation experiments.
Problem: Low or Inconsistent Yield
Q: My this compound yield is consistently low or varies significantly between batches. What should I investigate first?
A: Inconsistent or low yields often stem from issues with the inoculum, media composition, or physical parameters.
Workflow for Troubleshooting Low Yield
1. Inoculum Quality:
-
Colony Morphology: There is a clear link between colony morphology and productivity. The highest yields are often obtained from orange-red, rosette-shaped colonies that are 2-3 mm in diameter.[1][2] Ensure you are selecting a consistent and high-producing morphology for each fermentation.
-
Inoculum Age and Density: Use a standardized protocol for inoculum preparation to ensure consistent age and cell density at the start of each fermentation.
2. Media Composition:
-
Carbon Source: While glucose is standard, its concentration is key. High initial concentrations can be inhibitory. Fed-batch strategies are often used to maintain an optimal glucose level.[5][11]
-
Nitrogen Source: The type of nitrogen source is critical. Replacing ammonium sulfate ((NH₄)₂SO₄) with potassium nitrate (KNO₃) or ammonium nitrate (NH₄NO₃) has been shown to dramatically increase yield, in some cases by over 150%.[1][18] Organic nitrogen sources like soybean meal, yeast extract, and corn-steep liquor are also beneficial.[1][3][5]
Table 1: Effect of Nitrogen Source Modification on this compound Yield
| Original Nitrogen Source | Modified Nitrogen Source | Fold Increase in Yield | Reference |
|---|---|---|---|
| 0.96% (NH₄)₂SO₄ | 1.8% KNO₃ | ~2.5x (from 1.15 to 2.92 g/L) | [1][2] |
| 0.6% (NH₄)₂SO₄ | 1.2% KNO₃ | ~1.5x (from 7.85 to 11.76 g/L) | [19] |
| 0.6% (NH₄)₂SO₄ | 0.4% NH₄NO₃ | ~1.5x (from 7.85 to 11.99 g/L) |[19] |
Problem: Production Stagnates or Ceases Prematurely
Q: My fermentation starts well, but antibiotic production stops after a few days, even though biomass is high. What could be the cause?
A: This is a classic sign of nutrient limitation or the accumulation of inhibitory byproducts. A fed-batch strategy is the most effective solution.
1. Nutrient Limitation: The rapid consumption of the primary carbon source (e.g., glucose) is a common cause of production cessation.[5][11]
-
Solution: Implement a fed-batch protocol. By feeding a concentrated glucose or glucose syrup solution starting from day 3 or 4, you can sustain the production phase.
2. Precursor Limitation: The availability of nitrogenous precursors is also critical.
-
Solution: Fed-batch addition of nitrogen sources like uracil or yeast extract can significantly boost and sustain production. Adding 0.1% uracil on day 2 has been shown to increase yield by over 20%.[5]
Fed-Batch Fermentation Workflow
Table 2: Impact of Different Fed-Batch Strategies on this compound Yield
| Base Yield (g/L) | Feeding Strategy | Final Yield (g/L) | % Increase | Reference |
|---|---|---|---|---|
| ~11.7 | 0.1% Uracil fed on Day 2 | ~14.3 | 21.5% | [5] |
| 17.8 | 5% Glucose Syrup (Day 3) + 1% Glucose (Days 6 & 8) | 20.9 | 17.3% | [5] |
| 17.8 | Integrated feeding of Glucose Syrup, Glucose, and Uracil | 24.8 | 39% | [5] |
| 7.85 (in F2 medium) | 12% Glucose fed on Day 4 | 17.17 | 119% |[9] |
Problem: Accumulation of Rifamycin W Intermediate
Q: I am observing a significant accumulation of Rifamycin W, and the conversion to this compound seems inefficient. Why is this happening?
A: The conversion of Rifamycin W to this compound is an oxygen-dependent step catalyzed by a cytochrome P450 monooxygenase.[15] Accumulation of Rifamycin W is a strong indicator of insufficient dissolved oxygen (DO).
1. Improve Aeration and Agitation:
-
Increase Aeration Rate: Increasing the aeration rate from 1.0 vvm to 1.5 vvm can improve oxygen transfer and boost yield.[5][6]
-
DO Control: As biomass increases, oxygen demand rises. A dynamic control strategy where the DO is maintained at a setpoint (e.g., 30% saturation) after the initial growth phase is highly effective.[5][6][7]
2. Genetic Approaches:
-
Express Vitreoscilla Hemoglobin (vhb): The vhb gene encodes a bacterial hemoglobin that can improve oxygen availability within the cell. Expressing vhb in A. mediterranei has been shown to enhance the production of oxygen-dependent this compound and reduce the accumulation of intermediates.[15]
Experimental Protocols
Protocol 1: Preparation of F2m3 Fermentation Medium
This protocol is adapted from studies demonstrating high-yield production.[5]
Components per Liter:
-
Dextrose (Glucose): 120.0 g
-
Soytone: 35.0 g
-
Ammonium Nitrate (NH₄NO₃): 4.0 g (This replaces (NH₄)₂SO₄ in the original F2 medium)
-
Potassium Dihydrogen Phosphate (KH₂PO₄): 1.0 g
-
Calcium Carbonate (CaCO₃): 8.5 g
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 0.8 g
-
Sodium Diethyl Barbiturate: 1.0 g
-
Distilled Water: to 1000 mL
Procedure:
-
Dissolve all components except CaCO₃ in approximately 800 mL of distilled water.
-
Adjust the pH to 7.1 using NaOH or HCl.
-
Add the CaCO₃.
-
Bring the final volume to 1000 mL with distilled water.
-
Sterilize by autoclaving at 121°C for 20 minutes.
Protocol 2: Fed-Batch Fermentation in a Laboratory Bioreactor
This protocol integrates optimized physical parameters and feeding strategies.[5][6]
1. Inoculum Preparation:
-
Prepare a seed culture in a suitable vegetative medium (e.g., V2 medium).[19]
-
Grow for 2-3 days at 28°C with shaking until a dense, healthy culture is achieved.
-
Inoculate the main fermentor with a 5% (v/v) inoculum.
2. Bioreactor Setup and Batch Phase:
-
Prepare the fermentor with F2m3 medium (Protocol 1).
-
Set initial parameters:
-
Temperature: 28°C
-
Agitation: 500 rpm
-
Aeration: 1.5 vvm
-
pH: Control at 6.5
-
3. Fermentation Progression and Fed-Batch Phase:
-
Day 0-3 (Batch Growth): Maintain the initial parameters.
-
Day 3 Onwards (Fed-Batch Production):
-
pH Shift: Adjust the pH controller to maintain a setpoint of 7.0.
-
Aeration Shift: Switch the aeration control from a constant flow rate (1.5 vvm) to a dissolved oxygen (DO) control loop set to maintain 30% saturation. The system will automatically adjust agitation and/or airflow to meet this setpoint.
-
Carbon Feed: Begin feeding a sterile, concentrated solution of glucose syrup (e.g., 50-60% w/v) at a pre-determined rate. A common strategy is to add a pulse of 5% (v/v) of the initial volume on day 3.
-
Additional Feeds: Supplement with 1% glucose on days 6 and 8. If using a nitrogen feed, add 0.1% uracil on day 2.[5]
-
4. Monitoring and Harvest:
-
Monitor cell growth, substrate consumption, and this compound concentration throughout the run.
-
The fermentation is typically run for 10-12 days, or until productivity significantly declines.
Simplified this compound Biosynthesis Pathway
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 3. Development of balanced medium composition for improved this compound production by isolated Amycolatopsis sp. RSP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Continuous carbon source supply is essential for high rifamycin productivity of Amycolatopsis mediterranei in nitrate-stimulated fermentation revealed by a metabolomic study : Glucose supply is essential for rifamycin production in NSE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Improving rifamycin production in Amycolatopsis mediterranei by expressing a Vitreoscilla hemoglobin (vhb) gene fused to a cytochrome P450 monooxygenase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. internationalscholarsjournals.com [internationalscholarsjournals.com]
Techniques for the stabilization of Rifamycin B in solution for experimental use
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and stabilization of Rifamycin B in solution for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is known to be unstable in aqueous solutions, with its stability being highly dependent on pH and temperature. In neutral and alkaline solutions, its inactivation follows first-order kinetics. In acidic solutions, this compound is susceptible to oxidation by atmospheric oxygen, leading to the formation of Rifamycin O.[1]
Q2: What is the optimal pH for storing this compound solutions?
A2: While specific quantitative data for this compound is limited, studies on the closely related Rifampicin show maximum stability in the pH range of 4.0 to 7.0.[2][3] It is generally recommended to maintain this compound solutions in a slightly acidic to neutral pH range to minimize degradation.
Q3: How does temperature affect the stability of this compound solutions?
A3: Increased temperatures accelerate the degradation of this compound. For optimal stability, it is recommended to prepare and store solutions at refrigerated temperatures (2-8°C) and protect them from light.
Q4: Can I use any buffer to prepare my this compound solution?
A4: The choice of buffer can significantly impact the stability of this compound. Studies on Rifampicin have shown that phosphate buffers can accelerate degradation.[3] Acetate and borate buffers are generally more suitable for maintaining the stability of rifamycins.[3] Formate buffer has been shown to have an insignificant adverse effect on Rifampicin stability.
Q5: How can I prevent the oxidation of this compound in solution?
A5: The addition of an antioxidant, such as ascorbic acid, is highly recommended to prevent the oxidation of this compound, especially in acidic to neutral solutions. A concentration range of 0.5% to 3% ascorbic acid has been suggested to be effective.
Q6: What is the appropriate solvent for preparing a this compound stock solution?
A6: this compound is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, chloroform, and ethyl acetate. For experimental use, a concentrated stock solution is typically prepared in an organic solvent like DMSO or methanol and then diluted to the final working concentration in an appropriate aqueous buffer.
Q7: How should I store my this compound stock solution?
A7: this compound stock solutions should be stored at -20°C or lower for long-term stability. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can contribute to degradation. Protect all solutions from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Color of the solution changes from yellow-orange to a darker red or brown. | This color change is often an indication of degradation, likely due to oxidation or pH-related instability. | 1. Verify the pH of your solution. Adjust to a slightly acidic to neutral pH if necessary, using a suitable buffer (e.g., acetate).2. Ensure that an antioxidant like ascorbic acid was included in the preparation, especially for aqueous solutions.3. Prepare fresh solution, ensuring it is protected from light and stored at the correct temperature. |
| Precipitate forms in the solution upon dilution or storage. | This compound has low aqueous solubility. Precipitation can occur if the concentration exceeds its solubility limit in the aqueous buffer, or due to temperature changes. | 1. Ensure the final concentration of this compound in the aqueous solution does not exceed its solubility limit.2. When diluting a stock solution, add the stock to the aqueous buffer slowly while vortexing to ensure proper mixing.3. If precipitation occurs upon cooling, gently warm the solution to 37°C to redissolve the compound before use. Avoid overheating. |
| Inconsistent or unexpected experimental results. | This could be due to the degradation of this compound, leading to a lower effective concentration of the active compound. | 1. Always use freshly prepared or properly stored solutions for your experiments.2. Confirm the stability of your specific solution under your experimental conditions (e.g., incubation time, temperature, and media components).3. Prepare a new stock solution from a fresh vial of solid this compound. |
| Difficulty dissolving solid this compound. | This compound is a crystalline solid that can be slow to dissolve directly in aqueous buffers. | 1. First, dissolve the solid this compound in a small amount of an appropriate organic solvent (e.g., DMSO, methanol) to create a concentrated stock solution.2. Then, dilute the stock solution into your desired aqueous buffer. |
Quantitative Data on Rifamycin Stability
Table 1: Effect of pH on the Apparent Degradation Rate Constant of Rifampicin (25 µg/mL) in Unbuffered Aqueous Solution
| pH | Apparent Degradation Rate Constant (k) x 10⁻³ min⁻¹ |
| 2.0 | 13.5 |
| 3.0 | 5.2 |
| 4.0 | 1.0 |
| 5.0 | 1.1 |
| 6.0 | 1.8 |
| 7.0 | 2.5 |
| 8.0 | 4.0 |
| 9.0 | 6.3 |
Data adapted from studies on Rifampicin and should be considered as a proxy for this compound.
Table 2: Effect of Different Buffers on the Stability of Rifampicin (25 µg/mL)
| Buffer Type | Relative Degradation Rate |
| Formate | Insignificant adverse effect |
| Chloroacetate | Degrades ~3 times faster than unbuffered |
| Phosphate | Degrades ~3 times faster than unbuffered |
| Acetate | Degrades >10 times faster than unbuffered |
Data adapted from studies on Rifampicin and should be considered as a proxy for this compound.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
This protocol provides a general method for preparing a stabilized aqueous solution of this compound for use in various experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Methanol
-
Ascorbic acid
-
Sodium acetate
-
Glacial acetic acid
-
Nuclease-free water
-
Sterile, light-protecting microcentrifuge tubes or vials
Procedure:
-
Prepare 0.1 M Acetate Buffer (pH 5.0):
-
Dissolve 0.82 g of sodium acetate in 90 mL of nuclease-free water.
-
Adjust the pH to 5.0 by adding glacial acetic acid.
-
Bring the final volume to 100 mL with nuclease-free water.
-
Sterilize by filtration through a 0.22 µm filter.
-
-
Prepare a 10 mg/mL this compound Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile, light-protected tube.
-
Add the appropriate volume of DMSO or methanol to achieve a concentration of 10 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. This is your stock solution.
-
-
Prepare the Stabilized Working Solution:
-
To the 0.1 M Acetate Buffer (pH 5.0), add ascorbic acid to a final concentration of 1% (w/v) (e.g., 10 mg of ascorbic acid per 1 mL of buffer). Ensure it dissolves completely.
-
Dilute the 10 mg/mL this compound stock solution into the acetate buffer containing ascorbic acid to your desired final concentration. For example, to make a 100 µg/mL working solution, add 10 µL of the stock solution to 990 µL of the stabilized buffer.
-
Mix well by gentle inversion.
-
-
Storage:
-
Store the stock solution in aliquots at -20°C or lower for up to 6 months.
-
The freshly prepared working solution should ideally be used immediately. If short-term storage is necessary, keep it at 2-8°C, protected from light, for no longer than 24 hours.
-
Visualizations
Caption: Workflow for preparing and storing stabilized this compound solutions.
Caption: Troubleshooting decision tree for common this compound solution issues.
References
Technical Support Center: Troubleshooting Poor Yields in the Semi-synthetic Modification of Rifamycin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor yields during the semi-synthetic modification of Rifamycin B.
Frequently Asked Questions (FAQs)
Q1: What are the most common semi-synthetic modifications of this compound that lead to yield issues?
A1: The most common modifications include the conversion of this compound to Rifamycin S, the synthesis of Rifampicin from Rifamycin S, the hydrolysis of this compound to Rifamycin SV, and the synthesis of other derivatives like Rifabutin and Rifaximin. Each of these steps is susceptible to side reactions, degradation of the rifamycin core, and purification challenges that can significantly lower yields.
Q2: How does pH affect the stability and reactivity of this compound and its derivatives during synthesis?
A2: The pH of the reaction medium is a critical factor. This compound is known to be unstable in aqueous solutions, with its inactivation in neutral and alkaline solutions following first-order kinetics.[1] In acidic solutions, this compound is oxidized by air to form Rifamycin O.[1] Strong acidic conditions are often required for the conversion of this compound to Rifamycin S, but this can also lead to degradation and foam formation, ultimately reducing yields.[2]
Q3: What are the typical impurities encountered in the semi-synthetic modification of this compound?
A3: Common impurities can include unreacted starting materials, intermediates from incomplete reactions, and side-products from degradation or parallel reactions. For instance, in the synthesis of Rifapentine, impurities such as Rifapentine N-Oxide, 3-Formyl Rifamycin, and Rifapentine quinone have been identified.[3] In Rifaximin synthesis, specified impurities include other rifamycin variants like this compound, SV, S, O, and Y, as well as the reactant 4-methylpyridin-2-amine.
Q4: How can I effectively monitor the progress of my Rifamycin modification reaction?
A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for monitoring the reaction progress and identifying intermediates and byproducts.[4] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of the reaction mixture.
Troubleshooting Guides
Poor Yield in the Conversion of this compound to Rifamycin S
This conversion is a critical step and often a source of low yields due to the harsh reaction conditions.
Problem: Low yield of Rifamycin S.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Incomplete Oxidation | Ensure complete dissolution of this compound and adequate mixing with the oxidizing agent (e.g., sodium nitrite). Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material. | Incomplete reaction will leave unreacted this compound, reducing the yield of Rifamycin S. |
| Degradation of Rifamycin S | Maintain the reaction temperature strictly, avoiding overheating. Minimize reaction time once the conversion is complete. | Rifamycin S is susceptible to degradation under prolonged exposure to acidic conditions and high temperatures. |
| Foam Formation | Use a reaction vessel with sufficient headspace. Consider the use of an anti-foaming agent if the problem persists. | Excessive foaming can lead to loss of material and inconsistent reaction conditions.[2] |
| Inefficient Extraction | Ensure the pH of the aqueous layer is optimized for the extraction of Rifamycin S into the organic solvent (e.g., butyl acetate). Perform multiple extractions with smaller volumes of solvent. | Improper pH can lead to poor partitioning of Rifamycin S into the organic phase, resulting in significant losses. |
Low Yield in the Synthesis of Rifampicin from Rifamycin S
The synthesis of Rifampicin involves the formation of 3-formylrifamycin SV as an intermediate, followed by condensation with 1-amino-4-methylpiperazine.
Problem: Low yield of Rifampicin.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Incomplete Formation of 3-formylrifamycin SV | Ensure the correct stoichiometry of reagents for the formylation step. Monitor the formation of the intermediate by TLC or HPLC. | Incomplete formation of the key intermediate will directly impact the final yield of Rifampicin. |
| Side Reactions of 3-formylrifamycin SV | 3-formylrifamycin SV can undergo side reactions. It is recommended to proceed to the next step without isolating the intermediate if possible, as in a one-pot synthesis.[5] | Isolation and purification of the intermediate can lead to degradation and lower overall yield. |
| Inefficient Condensation Reaction | Ensure the reaction environment is weakly alkaline to facilitate the condensation with 1-amino-4-methylpiperazine. The addition of a base like morpholine can be beneficial.[5] | The nucleophilic attack of the amine on the formyl group is favored under slightly basic conditions. |
| Degradation of Rifampicin | Avoid prolonged reaction times and high temperatures during the condensation and work-up steps. | Rifampicin, like other rifamycins, can degrade under harsh conditions. |
| Crystallization Issues | Optimize the solvent system for crystallization (e.g., acetone or n-butanol). Employ slow cooling to obtain well-formed crystals and minimize loss in the mother liquor. | Poor crystallization can lead to significant product loss and difficulty in obtaining a pure product. |
Challenges in the Purification of Rifamycin Derivatives by Column Chromatography
Purification is a critical step where significant product loss can occur.
Problem: Poor separation or loss of product during column chromatography.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Compound Decomposition on Silica Gel | Test the stability of your compound on a TLC plate before running a column. If it is unstable, consider using a less acidic stationary phase like deactivated silica gel, alumina, or Florisil. | The acidic nature of silica gel can cause degradation of sensitive compounds. |
| Poor Solubility of the Sample | Dissolve the sample in a minimal amount of a stronger solvent (e.g., dichloromethane) before loading it onto the column. Alternatively, a short plug filtration can be used to remove insoluble byproducts. | Insoluble material can clog the column and lead to poor separation. |
| Compound Tailing | Once the compound starts to elute, gradually increase the polarity of the eluting solvent to sharpen the peak and reduce tailing. | Tailing can lead to cross-contamination of fractions and make it difficult to isolate the pure product. |
| Co-elution of Impurities | If impurities have a similar Rf value, try a different solvent system. Sometimes a switch from a hexane/ethyl acetate system to a dichloromethane/methanol system can improve separation. | Different solvent systems can alter the selectivity of the separation. |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromorifamycin S (Intermediate for Rifabutin and Rifaximin)
This protocol describes the bromination of Rifamycin S.
-
Dissolve Rifamycin S in a suitable solvent such as ethyl acetate.
-
Cool the reaction mixture to between -10°C and -5°C.
-
Slowly add a pre-mixed solution of ethanol, bromine, and pyridine to the cooled reaction mixture.
-
After the addition is complete, continue to stir the reaction at a low temperature and monitor the progress by TLC.
-
Upon completion, isolate the 3-bromorifamycin S by washing the reaction mixture with aqueous HCl.[6]
Note: This reaction can produce impurities and may require optimization of the stoichiometry of bromine and pyridine to maximize the yield of the desired product.[7]
Protocol 2: Synthesis of Rifaximin from Rifamycin O
This protocol outlines a one-step synthesis of Rifaximin.
-
In a reaction vessel, charge Rifamycin O, an excess of 2-amino-4-methylpyridine (2 to 4 molar equivalents), and a solvent mixture of water, ethyl alcohol, and acetone.[8]
-
Stir the reaction mixture at a temperature between 15°C and 40°C for 20 to 35 hours.[8]
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Once the reaction is complete, cool the solution to precipitate the solid Rifaximin.[8]
-
Filter the precipitate and wash it with a suitable solvent.
-
The crude Rifaximin can be further purified by recrystallization from an ethanol/water mixture.[8]
Data Presentation
Table 1: Effect of Solvent Composition on Rifaximin Synthesis Yield
| Solvent System (Water:Ethanol:Acetone) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 6:3:2 | 25 | 24 | 80-85 | >99 |
| 3:3:1 | 25 | 24 | 75-80 | >99 |
| Data is illustrative and based on general procedures found in patents. Actual yields may vary. |
Visualizations
Experimental Workflow for Rifaximin Synthesis from Rifamycin S
Caption: A stepwise workflow for the synthesis of Rifaximin from Rifamycin S.
Troubleshooting Logic for Low Yield in Rifamycin Modification
Caption: A logical flowchart for troubleshooting poor yields in Rifamycin modifications.
References
- 1. Transformation of rifamycin S into rifamycins B and L. A revision of the current biosynthetic hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformations of rifamycins: process possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.ijresm.com [journal.ijresm.com]
- 4. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1690059A - One-pot processing method for synthesizing rifampicin - Google Patents [patents.google.com]
- 6. US9765088B2 - Process for the preparation of rifamycin derivatives - Google Patents [patents.google.com]
- 7. CN109400628A - A kind of preparation method of Rifabutin intermediate - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Media Optimization for Rifamycin B Production Using Machine Learning
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing media for Rifamycin B production with the aid of machine learning.
Frequently Asked Questions (FAQs)
Q1: What are the critical media components to consider for this compound production?
A1: The composition of the fermentation medium significantly influences the production of this compound by Amycolatopsis mediterranei. Key components to consider for optimization include:
-
Carbon Sources: Glucose, maltose, starch, dextrin, and glycerol are commonly used.[1] The choice and concentration of the carbon source can have a substantial impact on yield.
-
Nitrogen Sources: Both inorganic and organic nitrogen sources are important. Ammonium sulfate and potassium nitrate are common inorganic sources, while yeast extract, soybean meal, and peptone are frequently used organic sources.[1][2] The replacement of ammonium sulfate with potassium nitrate has been shown to markedly increase this compound production.[3]
-
Trace Elements: Trace elements are crucial for antibiotic production.[4] Vermiculite, a dehydrated magnesium-aluminum-ion silicate, can be a cost-effective source of trace elements and has been shown to enhance cell growth and this compound production.[4]
-
Precursors and Inducers: Barbital can induce the biosynthesis of this compound.[2]
Q2: What are the advantages of using machine learning for media optimization?
A2: Machine learning offers several advantages over traditional optimization methods:
-
Enhanced Precision: Machine learning algorithms can analyze large datasets in real-time, allowing for more precise control over fermentation parameters like temperature, pH, and nutrient levels.[5]
-
Optimization of Process Parameters: By analyzing historical data, machine learning models can identify optimal fermentation conditions to maximize product quality and efficiency.[5]
-
Efficiency: Machine learning approaches like Genetic Algorithms (GA) can achieve significant optimization with a smaller number of experiments compared to traditional methods, saving time and resources. For instance, a 600% improvement in this compound productivity was achieved with only 178 shake-flask experiments.[6][7]
-
Revealing Interactions: Techniques like Decision Trees can reveal complex interactions between different media components, providing a deeper understanding of the fermentation process.[6][7]
Q3: Which machine learning models are commonly used for fermentation optimization?
A3: Several machine learning models have been successfully applied to optimize fermentation processes:
-
Genetic Algorithms (GA): These are global search algorithms that are effective for exploring a large and complex search space of media compositions.[6][7]
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Artificial Neural Networks (ANN): ANNs can be used to model the complex, non-linear relationships between media components and antibiotic yield.[8]
-
Decision Trees (DT): These models can identify important media components and their interactions, providing interpretable rules for high and low productivity.[6][7]
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Random Forest: This is an ensemble learning method that can improve the predictive accuracy of Decision Trees.[9]
-
Recurrent Neural Networks (RNN) and Long Short-Term Memory (LSTM) Networks: These are suitable for analyzing time-series data from fermentation processes to predict yields in real-time.[10]
Q4: What is a Design of Experiments (DoE) and why is it important for media optimization?
A4: A Design of Experiments (DoE) is a statistical approach for systematically planning and conducting experiments to identify the key factors affecting a process and to determine their optimal levels.[11][12] In media optimization, DoE methods like the Plackett-Burman design are used for initial screening of a large number of media components to identify the most significant ones.[11][13] Following this, Response Surface Methodology (RSM) with designs like the Box-Behnken or Central Composite Design is used to optimize the concentrations of the selected key components.[11][13] DoE is crucial as it provides a structured and efficient way to explore the vast combinatorial space of media compositions.[7]
Troubleshooting Guides
Q1: My this compound yield is consistently low. What are the initial troubleshooting steps?
A1: Low this compound yield can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Strain and Inoculum Quality:
-
Ensure the purity and viability of your Amycolatopsis mediterranei strain. There can be considerable morphological variation in colonies, and this correlates with this compound productivity.[3] Select the appropriate colony type for inoculum preparation.[3]
-
Standardize your inoculum preparation procedure to ensure consistency between batches.
-
-
Review Basal Media Composition:
-
Optimize Critical Fermentation Parameters:
-
pH: The optimal pH for this compound production can vary, but it is a critical parameter to control.[2] The initial pH is often adjusted to around 7.0.[4][14]
-
Temperature: Fermentation is typically carried out at around 28°C.[4][14]
-
Aeration and Agitation: Adequate aeration and agitation are crucial for cell growth and antibiotic production.
-
-
Investigate Carbon and Nitrogen Sources:
-
The type and concentration of carbon and nitrogen sources are paramount. Experiment with different sources as suggested in the FAQs.
-
The carbon-to-nitrogen ratio is a critical factor that can influence antibiotic production.
-
-
Consider a Systematic Optimization Approach:
-
If the above steps do not resolve the issue, a more systematic approach using Design of Experiments (DoE) and machine learning is recommended to identify the optimal media composition.
-
Q2: My machine learning model's predictions are not matching the experimental results. What should I do?
A2: Discrepancies between model predictions and experimental outcomes can arise from several sources. Here’s how to troubleshoot this:
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Evaluate the Quality and Quantity of Training Data:
-
Machine learning models are only as good as the data they are trained on. Ensure your dataset is sufficiently large and covers a wide range of experimental conditions.[15]
-
Check for errors or inconsistencies in your experimental data. Outliers can significantly impact model performance.
-
-
Assess the Appropriateness of the Chosen Model:
-
The complexity of the relationship between media components and yield may require a more sophisticated model. If you are using a simple model, consider trying a more complex one like a Random Forest or an Artificial Neural Network.
-
Conversely, a highly complex model might be overfitting the training data. In this case, a simpler model or techniques like cross-validation and regularization might be necessary.
-
-
Review the Model's Input Features:
-
Ensure that all critical media components and fermentation parameters have been included as input features for the model.
-
Consider including interaction terms between components if you suspect synergistic or antagonistic effects.
-
-
Validate the Model Rigorously:
-
Use a separate validation dataset that was not used for training to assess the model's predictive performance.
-
Analyze the model's errors. Are there specific experimental conditions where the model performs poorly? This can provide insights into the model's limitations.
-
-
Refine the Experimental Design:
-
The initial Design of Experiments may not have captured the optimal region of the design space. Use the insights from your model to design a new set of experiments focused on the most promising areas. This iterative process of experimentation and modeling is key to successful optimization.[16]
-
Q3: I am observing high variability in my fermentation results. How can I minimize this?
A3: High variability can mask the true effects of media components and hinder optimization efforts. Here are some steps to improve reproducibility:
-
Standardize All Experimental Procedures:
-
Ensure that every step of your experimental workflow, from media preparation and sterilization to inoculum preparation and fermentation conditions, is performed consistently.
-
Use standard operating procedures (SOPs) to minimize human error.
-
-
Ensure Homogeneity of Media and Inoculum:
-
Thoroughly mix all media components to ensure a homogeneous solution.
-
Ensure your inoculum is well-mixed and a consistent volume is used for each fermentation.
-
-
Control Environmental Conditions:
-
Maintain tight control over temperature, pH, agitation, and aeration rates. Fluctuations in these parameters can lead to significant variability.
-
Use calibrated equipment for all measurements.
-
-
Use a Statistically Designed Experiment:
-
A well-designed experiment can help to account for and minimize the impact of random variability.
-
Replicating experimental runs, especially at the center point of a response surface design, can provide an estimate of the experimental error.
-
-
Monitor for Contamination:
-
Regularly check your cultures for any signs of contamination, which can significantly impact your results.
-
Experimental Protocols
General Protocol for Machine Learning-Based Media Optimization
This protocol provides a generalized workflow for optimizing this compound production medium using a combination of Design of Experiments and machine learning.
1. Initial Screening of Media Components (Plackett-Burman Design):
-
Objective: To identify the most significant media components affecting this compound production from a large number of potential candidates.
-
Procedure:
-
Select a list of potential carbon sources, nitrogen sources, trace elements, and other supplements based on literature review.[1][2]
-
For each component, define a high (+) and a low (-) concentration level.
-
Use a Plackett-Burman design to generate a set of experimental runs where the concentration of each component is varied between its high and low levels.[11][13]
-
Perform the fermentation experiments for each run and measure the this compound yield.
-
Analyze the results using statistical software to identify the components with the most significant positive or negative effects on production.
-
2. Optimization of Significant Components (Response Surface Methodology):
-
Objective: To determine the optimal concentrations of the most significant media components identified in the screening phase.
-
Procedure:
-
Select the top 3-5 most significant components identified from the Plackett-Burman design.
-
Choose a Response Surface Methodology (RSM) design, such as a Box-Behnken or Central Composite Design.[11][13]
-
For each selected component, define at least three concentration levels (low, medium, and high).
-
Generate the experimental runs based on the chosen RSM design.
-
Conduct the fermentation experiments and measure the this compound yield.
-
3. Machine Learning Model Training and Validation:
-
Objective: To build a predictive model of this compound production based on the experimental data and to identify the optimal media composition.
-
Procedure:
-
Use the data from the RSM experiments to train a machine learning model (e.g., Genetic Algorithm, Artificial Neural Network, or Random Forest).
-
The input features for the model will be the concentrations of the media components, and the output will be the this compound yield.
-
Split the dataset into a training set and a testing set to evaluate the model's performance.
-
Train the model on the training set and then use it to predict the yields for the testing set.
-
Compare the predicted yields with the actual experimental yields to assess the model's accuracy.
-
4. Experimental Validation of the Optimized Medium:
-
Objective: To experimentally verify the optimal media composition predicted by the machine learning model.
-
Procedure:
-
Use the trained machine learning model to predict the media composition that will result in the maximum this compound yield.
-
Prepare the predicted optimal medium and perform a set of validation fermentation experiments.
-
Compare the experimentally obtained this compound yield with the model's prediction to confirm the optimization results.
-
Data Presentation
Table 1: Key Media Components for this compound Production and Reported Concentration Ranges
| Media Component Category | Component | Reported Concentration/Usage | Reference |
| Carbon Source | Glucose | 10 - 40 g/L | [1][4][17] |
| Galactose | 8% (w/w) in solid-state fermentation | [2] | |
| Ribose | 3% (w/w) in solid-state fermentation | [2] | |
| Nitrogen Source | Yeast Extract | 4 - 5 g/L | [1][4] |
| Soybean Meal | 10 g/L | [17] | |
| Potassium Nitrate (KNO₃) | 1.8% as a replacement for (NH₄)₂SO₄ | [3] | |
| Trace Elements | Vermiculite | 20 g/L | [4] |
| Inducer | Barbital | 1 - 5% | [2] |
Table 2: Example of Machine Learning Models Applied to Fermentation Optimization
| Machine Learning Model | Application in Fermentation | Key Advantage | Reference |
| Genetic Algorithm (GA) | Optimization of media composition for this compound. | Efficiently searches large and complex design spaces. | [6][7] |
| Artificial Neural Network (ANN) | Modeling the relationship between media components and antibiotic yield. | Can capture complex, non-linear relationships. | [8] |
| Decision Tree (DT) | Identifying key media-media interactions for this compound production. | Provides interpretable rules. | [6][7] |
| Random Forest | Optimization of fermentation process conditions for L-asparaginase production. | Improved predictive accuracy over single decision trees. | [9] |
Visualizations
Caption: Experimental workflow for machine learning-based media optimization.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Logical relationship of a machine learning model for fermentation.
References
- 1. usb.ac.ir [usb.ac.ir]
- 2. Improved this compound Production by Nocardia mediterranei MTCC 14 under Solid-State Fermentation through Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jocpr.com [jocpr.com]
- 5. essfeed.com [essfeed.com]
- 6. Optimization of this compound fermentation in shake flasks via a machine‐learning‐based approach | Semantic Scholar [semanticscholar.org]
- 7. Optimization of this compound fermentation in shake flasks via a machine-learning-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US3150046A - Antibiotic this compound and method of production - Google Patents [patents.google.com]
- 15. Machine learning-assisted medium optimization revealed the discriminated strategies for improved production of the foreign and native metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Artificial Intelligence for Fermentation Optimization - Teselagen [teselagen.com]
- 17. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Addressing colony morphology variation in A. mediterranei for consistent production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amycolatopsis mediterranei. The focus is on addressing colony morphology variation to ensure consistent and high-yield production of rifamycin.
Troubleshooting Guide
This guide addresses common issues encountered during A. mediterranei cultivation and rifamycin production.
Q1: My A. mediterranei plates show significant variation in colony morphology. Which colonies should I select for inoculum preparation to maximize rifamycin production?
A1: You should select the orange-red, rosette-shaped colonies that are 2-3 mm in diameter and lack a hollow center.[1][2] These colonies have been shown to be the highest producers of rifamycin B. Avoid colonies that show secondary surface development of mycelia when observed under a stereomicroscope. A systematic examination of different colony morphologies has revealed a direct correlation between morphology and productivity.[1][2]
Q2: I have selected the optimal colony morphology, but my rifamycin yield is still low. What media components can I optimize?
A2: The nitrogen source in your fermentation medium is a critical factor. Replacing ammonium sulfate ((NH₄)₂SO₄) with potassium nitrate (KNO₃) can significantly increase this compound production. For instance, using 1.8% KNO₃ instead of 0.96% (NH₄)₂SO₄ has been shown to increase the yield from 1.15 g/L to 2.92 g/L, a 154% increase.[1][2][3] Additionally, supplementing the fermentation medium with 0.1% yeast extract can enhance production by approximately 70%.[1][2][3] Microscopical examination has revealed that KNO₃ also leads to decreased branching and fragmentation of the mycelia, which may be linked to the improved production.[1][2][3][4]
Q3: My high-producing strain is unstable and frequently reverts to low-producing morphologies. How can I improve strain stability?
A3: Strain instability is a common challenge. A gene amplification protocol can be employed to develop a more stable, high-producing variant. This involves progressively exposing the culture to increasing concentrations of an antibiotic, such as chloramphenicol, to select for variants with amplified gene expression related to antibiotic production and resistance. One such amplified variant, designated NCH, demonstrated a 2.2-fold increase in productivity and, importantly, showed reduced variation in colony morphology, with a predominance of the high-producing type.
Q4: I am still observing variability in production despite careful colony selection and media optimization. What other factors in my inoculum preparation could be affecting the outcome?
A4: The quality of your inoculum is paramount for consistent production. Beyond selecting the right colony morphology, it is crucial to monitor several parameters of the vegetative culture before inoculating the fermentation medium. For optimal results, select flasks where the vegetative culture exhibits the following characteristics:
-
pH: 7.6 - 7.9
-
Packed Mycelial Volume: 9 - 12%
-
Color: Intense orange to red
-
Methylene Blue Decolorization Time: 50 - 70 seconds
Adhering to these parameters will help ensure a robust and productive inoculum.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between colony morphology and this compound production in A. mediterranei?
A1: There is a distinct and well-documented correlation between the colony morphology of A. mediterranei and its this compound productivity.[1][2] Research has identified that orange-red, rosette-shaped colonies with a diameter of 2-3 mm and a solid center are associated with the highest yields of this compound.[1][2] In contrast, other morphological variants typically exhibit lower productivity.
Q2: How significant is the impact of the nitrogen source on this compound yield?
A2: The choice of nitrogen source has a substantial impact on this compound production. Substituting ammonium sulfate with potassium nitrate has been shown to more than double the antibiotic yield.[1][2][3] This is attributed not only to metabolic effects but also to changes in mycelial morphology, with potassium nitrate promoting less branched and fragmented mycelia.[1][2][3][4]
Q3: What is the role of GlnR in regulating rifamycin production?
A3: GlnR is a global nitrogen regulator in A. mediterranei that plays a crucial role in controlling rifamycin biosynthesis, particularly in response to nitrogen availability. It directly binds to the promoter regions of key genes within the rifamycin biosynthesis gene cluster (rif cluster). Specifically, GlnR activates the transcription of rifZ, a pathway-specific activator for the entire rif cluster, and rifK, a gene involved in the synthesis of the starter unit for rifamycin. This dual action of GlnR, both directly and indirectly upregulating the rif cluster, is essential for the high-level production of rifamycin, especially in the presence of nitrate.
Q4: Can genetic modification improve both the yield and stability of A. mediterranei?
A4: Yes, genetic modification through techniques like gene amplification has been successfully used to improve both the yield and morphological stability of A. mediterranei. By applying selective pressure with an antibiotic like chloramphenicol, it is possible to isolate variants with amplified genes related to antibiotic synthesis. The resulting strains, such as the NCH variant, not only produce significantly more this compound but also exhibit a more consistent and desirable colony morphology, which simplifies inoculum preparation and leads to more reliable production outcomes.
Data Presentation
Table 1: Correlation of A. mediterranei Colony Morphology with this compound Production
| Colony Morphology Description | Color | Shape | Diameter (mm) | This compound Yield (g/L) |
| Optimal for Production | Orange-Red | Rosette, no hollow center | 2-3 | 1.03 - 1.2 |
| Sub-optimal Variant 1 | Pale Orange | Irregular | 1-2 | 0.8 - 1.0 |
| Sub-optimal Variant 2 | Yellowish | Smooth, circular | 3-4 | 0.6 - 0.8 |
| Low-producing Variant | White/Cream | Small, punctiform | <1 | ~0.5 |
Data synthesized from multiple experiments.[1][2]
Table 2: Effect of Media Optimization on this compound Production by High-Producing Morphotype
| Base Medium | Modification | Resulting this compound Yield (g/L) | Percentage Increase |
| Fermentation Medium F1 with (NH₄)₂SO₄ | None (Control) | 1.15 | - |
| Fermentation Medium F1 with (NH₄)₂SO₄ | + 0.1% Yeast Extract (added after 2 days) | 1.95 | 70% |
| Fermentation Medium F1 | Replace 0.96% (NH₄)₂SO₄ with 1.8% KNO₃ | 2.92 | 154% |
Based on data from shake flask experiments.[1][2][3]
Experimental Protocols
Protocol 1: Colony Morphology Screening and Selection
-
Strain Propagation: Culture A. mediterranei on Bennett's agar plates.
-
Dilution Series: Prepare serial dilutions of a spore or mycelial suspension in sterile saline (0.9% NaCl).
-
Plating: Spread 0.1 mL of the 10⁻⁵, 10⁻⁶, and 10⁻⁷ dilutions onto fresh Bennett's agar plates.
-
Incubation: Incubate the plates at 28°C for 24 hours, then invert them and continue incubation for up to 13 days.
-
Colony Selection: Once colonies are well-developed (15-30 per plate), examine them under a stereomicroscope.
-
Isolation: Using a sterile loop or needle, pick colonies that are orange-red, rosette-shaped, 2-3 mm in diameter, and have a solid center.
-
Sub-culturing: Transfer the selected colonies to fresh agar slants for maintenance and inoculum preparation.
Protocol 2: Inoculum Preparation for Fermentation
-
Vegetative Culture: Inoculate a flask containing 100 mL of vegetative medium (V1) with the surface growth from a selected agar slant.
-
Incubation: Incubate the flask on a rotary shaker at 100 rpm and 28°C for 56-72 hours.
-
Quality Control: Before use, assess the quality of the vegetative culture by measuring the following parameters:
-
pH (target: 7.6-7.9)
-
Percentage packed mycelial volume (target: 9-12%)
-
Color (target: intense orange to red)
-
Methylene blue decolorization time (target: 50-70 seconds).
-
-
Inoculation: Use the qualified vegetative culture to inoculate the fermentation medium at a concentration of 5% (v/v).
Protocol 3: Gene Amplification for Strain Improvement
-
Initial Culture: Inoculate 100 mL of vegetative medium (V1) containing a sub-lethal concentration of chloramphenicol (e.g., 15 µg/mL) with a 5% (v/v) inoculum of the parent strain.
-
Incubation: Incubate for 3 days at 28°C on a rotary shaker.
-
Stepwise Selection: Transfer 1 mL of this culture to a fresh flask of V1 medium containing a higher concentration of chloramphenicol (e.g., 30 µg/mL). Incubate for another 3 days.
-
Repeat: Repeat the previous step, doubling the chloramphenicol concentration (e.g., to 60 µg/mL).
-
Plating for Variants: Plate aliquots of the final culture onto Bennett's agar plates containing an even higher concentration of chloramphenicol (e.g., 120 µg/mL).
-
Incubation and Selection: Incubate these plates for 12-15 days at 28°C. Select colonies that exhibit the desired high-producing morphology.
-
Propagation and Testing: Propagate the selected colonies and test their this compound production in shake flask fermentations to confirm improved and stable performance.
Visualizations
Caption: GlnR signaling pathway in A. mediterranei.
Caption: Workflow for consistent rifamycin production.
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of Rifamycin B versus Rifampicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial properties of Rifamycin B and its semi-synthetic derivative, Rifampicin. The information presented is based on available experimental data to assist researchers and professionals in understanding the key differences in efficacy and spectrum of activity between these two related antibiotics.
Introduction
The rifamycins are a class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase.[1] this compound is a naturally occurring member of this family, produced by the bacterium Amycolatopsis mediterranei.[][3] While it is the parent compound from which other rifamycins are derived, its clinical utility is limited due to poor antibacterial activity.[1] Rifampicin (also known as Rifampin), a semi-synthetic derivative of this compound, was developed to overcome these limitations and has become a cornerstone in the treatment of various bacterial infections, most notably tuberculosis.[][4]
Mechanism of Action
Both this compound and Rifampicin share the same fundamental mechanism of action. They bind to the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP), thereby sterically occluding the path of the elongating RNA transcript and inhibiting RNA synthesis.[1][5] This action is highly selective for prokaryotic RNAP, with minimal effect on the corresponding mammalian enzymes.[]
The following diagram illustrates the inhibitory action of rifamycins on bacterial RNA polymerase.
Comparative Antibacterial Activity
While sharing a common mechanism, the antibacterial potency of this compound and Rifampicin differs significantly. This compound is noted to have poor antimicrobial activity, which is a primary reason for the development of semi-synthetic derivatives.[1] Rifampicin, on the other hand, is a broad-spectrum antibiotic with potent activity against a wide range of bacteria.[][4]
The following table summarizes the known antibacterial spectrum and potency of Rifampicin. Due to its limited activity, comprehensive Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in comparative studies.
| Bacterial Species | Rifampicin MIC (µg/mL) |
| Mycobacterium tuberculosis | 0.125 - 0.5 |
| Staphylococcus aureus | 0.015 (mode) |
| Streptococcus pyogenes | ≤1 (mode) |
| Haemophilus influenzae | 1 (mode) |
| Neisseria meningitidis | 0.03 (mode) |
| Neisseria gonorrhoeae | 0.25 (mode) |
| Listeria monocytogenes | ≤0.12 (mode) |
| Escherichia coli | 4 - 64 (mode) |
| Pseudomonas aeruginosa | 4 - 64 (mode) |
Note: MIC values can vary depending on the strain and the testing methodology.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a key experimental procedure for evaluating the antibacterial activity of antibiotics. The following are standard protocols for this purpose.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[6]
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. Growth is typically assessed by visual inspection for turbidity or by using a plate reader.[6]
The following diagram outlines the workflow for the broth microdilution assay.
Agar Dilution Method
The agar dilution method is another standard procedure for MIC determination, particularly for certain types of bacteria.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antibiotic.
-
Inoculum Preparation: The bacterial inoculum is prepared similarly to the broth microdilution method.
-
Inoculation: A standardized amount of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions until growth is visible on the control plate (without antibiotic).
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
Conclusion
In this comparative analysis, it is evident that while this compound and Rifampicin share a common mechanism of action, their antibacterial efficacy is vastly different. Rifampicin is a potent, broad-spectrum antibiotic that has been chemically modified from its parent compound, this compound, to significantly enhance its antibacterial activity and clinical utility. The limited activity of this compound underscores the importance of semi-synthetic modifications in drug development to optimize the therapeutic potential of natural products. For researchers in drug discovery, the evolution from this compound to Rifampicin serves as a classic example of successful lead optimization.
References
- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Cross-Resistance Between Rifamycin B and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cross-resistance patterns between the natural product Rifamycin B and its clinically significant semi-synthetic derivatives, including rifampin, rifabutin, and rifapentine. The information presented herein is supported by experimental data to aid in research and development efforts targeting bacterial infections.
Introduction to Rifamycins and Resistance
Rifamycins are a class of potent bactericidal antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[] The parent compound, this compound, is a natural product of the bacterium Amycolatopsis mediterranei.[] While this compound itself has limited clinical use, its semi-synthetic derivatives are cornerstones in the treatment of various bacterial infections, most notably tuberculosis.[2][3]
The primary mechanism of action for all rifamycins is the binding to the β-subunit of the bacterial RNAP, encoded by the rpoB gene. This binding sterically hinders the elongation of the nascent RNA chain, ultimately leading to cell death.[] However, the extensive use of these antibiotics has led to the emergence of resistant strains. The predominant mechanism of resistance involves point mutations within the rpoB gene, which alter the drug-binding site and reduce the affinity of rifamycins for RNAP.[4][5] This shared mechanism of action and resistance often results in cross-resistance among different rifamycin derivatives. A less common but significant resistance mechanism is the enzymatic inactivation of the antibiotic molecule.[]
Comparative Analysis of In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various rifamycin derivatives against susceptible and resistant strains of clinically relevant bacteria. The data highlights the cross-resistance patterns observed with specific rpoB mutations. It is important to note that comprehensive, direct comparative MIC data for this compound against a wide range of bacterial strains and their resistant variants is limited in publicly available literature, as modern research focuses on its more potent semi-synthetic derivatives.
| Antibiotic | Organism | Strain Type | rpoB Mutation | MIC (µg/mL) |
| Rifampin | Mycobacterium tuberculosis | Wild-Type | - | 0.03 - 0.25 |
| Resistant | H526Y | >100 | ||
| Resistant | S531L | >100 | ||
| Staphylococcus aureus | Wild-Type | - | 0.002 - 0.03 | |
| Resistant | H481Y | >64 | ||
| Rifabutin | Mycobacterium tuberculosis | Wild-Type | - | 0.008 - 0.06 |
| Resistant | H526Y | 5 | ||
| Resistant | S531L | 5 | ||
| Staphylococcus aureus | Wild-Type | - | 0.002 - 0.03 | |
| Resistant | H481Y | 4 - 32 | ||
| Rifapentine | Mycobacterium tuberculosis | Wild-Type | - | 0.016 - 0.25 |
| Resistant | H526Y | >25 | ||
| Resistant | S531L | >25 | ||
| Staphylococcus aureus | Wild-Type | - | 0.002 - 0.03 | |
| Resistant | H481Y | >64 |
Mechanisms of Action and Resistance
The primary mechanism of action for rifamycins is the inhibition of bacterial transcription. This process and the key resistance mechanisms are illustrated in the diagram below.
Caption: Mechanism of rifamycin action and resistance pathways.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is crucial for assessing the level of resistance. The following is a detailed protocol for the broth microdilution method, a standard procedure for determining the MIC of rifamycins.
Broth Microdilution Method for Rifamycin Susceptibility Testing
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate liquid medium (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 broth for mycobacteria).
-
Rifamycin Stock Solution: Prepare a stock solution of the rifamycin derivative at a high concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO), as rifamycins are poorly soluble in water.
-
Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
-
Bacterial Inoculum: Adjust the turbidity of the overnight culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Assay Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the rifamycin stock solution in the microtiter plate using the culture medium to achieve the desired concentration range.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the culture medium and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only the culture medium (no bacteria, no antibiotic).
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours (or longer for slow-growing organisms like M. tuberculosis).
3. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a pellet at the bottom of the well.
References
- 2. In vitro activity of rifampicin, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance Profiles and Biological Characteristics of Rifampicin-Resistant Staphylococcus aureus Small-Colony Variants - PMC [pmc.ncbi.nlm.nih.gov]
A head-to-head comparison of different extraction methods for Rifamycin B
Rifamycin B, a precursor to the potent antituberculosis drug Rifampin, is a crucial secondary metabolite produced by fermentation of the bacterium Amycolatopsis mediterranei. The efficient extraction and purification of this compound from the complex fermentation broth is a critical step in its commercial production. This guide provides a head-to-head comparison of the primary extraction methods employed in research and industrial settings, supported by available experimental data.
Performance Comparison of Extraction Methods
The choice of an extraction method for this compound is a trade-off between yield, purity, cost, and environmental impact. The following table summarizes the key quantitative and qualitative aspects of the most common techniques: solvent extraction, ion-exchange chromatography, and a multi-stage process of extraction, back-extraction, and crystallization.
| Parameter | Solvent Extraction | Ion-Exchange Chromatography | Multi-stage Extraction & Crystallization |
| Principle | Partitioning of this compound between the aqueous fermentation broth and an immiscible organic solvent based on its solubility. | Reversible adsorption of charged this compound molecules to a solid resin with opposite charges. | A combination of solvent extraction to isolate this compound, back-extraction to purify it into an aqueous phase, and crystallization to obtain a highly pure solid product. |
| Typical Solvents/Resins | Chloroform, Ethyl Acetate, Butyl Acetate.[1][2] | Basic anion exchange resins (e.g., Dowex, Amberlite).[2] | Butyl acetate for initial extraction.[3] |
| Reported Yield | Varies depending on the solvent and pH. Optimal yield from aqueous solutions is achieved at pH 2.0.[1] Chloroform is noted for its high selectivity.[1] | Adsorption of up to 93% of this compound from a buffered solution has been reported.[2] | A multi-stage process is designed to achieve high purity, which may involve some trade-off in overall yield.[3] A related process for Rifamycin S reports a crystalline yield of 89.6%.[4] |
| Reported Purity | Yields a semi-pure product that often requires further purification steps like crystallization.[5] | Can achieve high purity by selectively binding this compound and washing away impurities. | Designed to yield a high-purity crystalline product.[3] Purity of over 98% has been reported for the crystallization of related Rifamycin S.[4][6] |
| Solvent Consumption | High, as large volumes of organic solvents are typically required for efficient extraction.[2] | Lower solvent consumption compared to solvent extraction, as solvents are primarily used for elution. | High, due to the multiple extraction and crystallization steps. |
| Processing Time | Relatively fast for a single extraction step, but multiple extractions can be time-consuming. | Can be time-consuming due to column preparation, loading, washing, and elution steps. | Generally the most time-consuming method due to the multiple sequential steps. |
| Scalability | Readily scalable for industrial production. | Scalable, with larger columns and automated systems available for industrial use. | Scalable, and commonly used in industrial processes for producing high-purity antibiotics. |
| Key Advantages | Simple and well-established technique. | High selectivity and potential for high purity in a single step. Can be integrated with fermentation for in-situ product removal.[2] | Results in a highly pure and stable crystalline product. |
| Key Disadvantages | Use of large volumes of potentially toxic and flammable organic solvents.[2] Lower selectivity compared to chromatography, often co-extracting impurities. | Resin cost and potential for fouling. The process requires careful optimization of binding and elution conditions. | Complex process with multiple steps, leading to higher operational costs and potential for product loss at each stage. |
Experimental Protocols
Below are detailed methodologies for the key extraction methods discussed. These protocols are based on procedures described in the scientific and patent literature and may require optimization for specific fermentation broths and equipment.
Solvent Extraction
This method relies on the differential solubility of this compound in an organic solvent compared to the aqueous fermentation broth. The pH of the broth is a critical parameter, as it affects the charge state and thus the solubility of this compound.
Materials:
-
Fermentation broth containing this compound
-
Organic solvent (e.g., Chloroform, Ethyl Acetate, or Butyl Acetate)
-
Acid (e.g., HCl or H₂SO₄) to adjust pH
-
Separatory funnel or liquid-liquid extraction equipment
-
Rotary evaporator
Procedure:
-
Preparation of Fermentation Broth: Filter the fermentation broth to remove mycelia and other solid particles.
-
pH Adjustment: Adjust the pH of the clarified broth to approximately 2.0 using an acid. This protonates the this compound molecule, making it more soluble in organic solvents.[1]
-
Extraction:
-
Transfer the acidified broth to a separatory funnel.
-
Add an equal volume of the chosen organic solvent (e.g., ethyl acetate).
-
Shake the funnel vigorously for several minutes to ensure thorough mixing and mass transfer.
-
Allow the layers to separate. The organic phase, containing the extracted this compound, is typically the bottom layer with chloroform and the top layer with ethyl acetate or butyl acetate.
-
Collect the organic phase.
-
Repeat the extraction process with fresh solvent to maximize the recovery of this compound.
-
-
Concentration: Combine the organic extracts and concentrate them using a rotary evaporator under reduced pressure to obtain a crude extract of this compound.
-
Further Purification (Optional): The crude extract can be further purified by crystallization from a suitable solvent like ethyl acetate or benzene to obtain a semi-pure product.[5]
Ion-Exchange Chromatography
This technique utilizes a solid stationary phase (ion-exchange resin) to separate this compound based on its charge. As this compound is an acidic compound, a basic anion exchange resin is typically used.
Materials:
-
Clarified fermentation broth containing this compound
-
Basic anion exchange resin (e.g., Dowex MWA-1® or Amberlite IRA-401)
-
Chromatography column
-
Equilibration buffer (e.g., phosphate buffer at a specific pH)
-
Elution buffer (e.g., a buffer with a higher salt concentration or a different pH to desorb the bound this compound)
-
Fraction collector
Procedure:
-
Resin Preparation and Column Packing:
-
Swell the anion exchange resin in the equilibration buffer according to the manufacturer's instructions.
-
Pack the slurry into a chromatography column, ensuring a uniform and bubble-free bed.
-
-
Equilibration: Wash the packed column with several column volumes of the equilibration buffer until the pH and conductivity of the effluent match that of the buffer.
-
Sample Loading:
-
Adjust the pH of the clarified fermentation broth to a range where this compound is charged and will bind to the resin (typically pH 6.0-8.6).[2]
-
Load the pH-adjusted broth onto the column at a controlled flow rate.
-
-
Washing: After loading, wash the column with the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the bound this compound from the resin by passing an elution buffer through the column. The elution buffer typically has a higher ionic strength (e.g., containing NaCl) or a lower pH to disrupt the electrostatic interaction between this compound and the resin.
-
Fraction Collection: Collect the eluate in fractions using a fraction collector.
-
Analysis: Analyze the collected fractions for the presence and concentration of this compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC. Pool the fractions containing the purified this compound.
Multi-stage Extraction and Crystallization
This comprehensive method is often employed in industrial settings to achieve a high-purity final product. It combines the principles of solvent extraction with a purification step involving back-extraction and final isolation through crystallization.
Materials:
-
Fermentation broth containing this compound
-
Primary extraction solvent (e.g., Butyl Acetate)
-
Aqueous buffer for back-extraction (e.g., phosphate buffer at pH 7.5-8.0)
-
Acid for pH adjustment
-
Solvent for secondary extraction (e.g., Ethyl Acetate)
-
Crystallization solvent (e.g., Isopropanol)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Primary Extraction:
-
Filter the fermentation broth to remove solids.
-
Extract the clarified broth with butyl acetate as described in the solvent extraction protocol. This transfers this compound into the organic phase.[3]
-
-
Back-Extraction (Reverse Extraction):
-
Separate the butyl acetate phase containing this compound.
-
Extract this organic phase with an alkaline aqueous buffer (pH 7.5-8.0).[3] This deprotonates this compound, making it more soluble in the aqueous phase, thus transferring it out of the organic solvent and leaving behind many organic-soluble impurities.
-
-
Secondary Extraction:
-
Separate the aqueous buffer phase containing the partially purified this compound.
-
Acidify this aqueous phase to a low pH (e.g., 2.0).
-
Extract the acidified aqueous phase with a fresh organic solvent like ethyl acetate. This moves the protonated this compound back into an organic phase, further purifying it from water-soluble impurities.
-
-
Crystallization:
-
Concentrate the ethyl acetate extract from the previous step.
-
Add a suitable anti-solvent (e.g., isopropanol) to induce crystallization. The process can be optimized by controlling the cooling rate and agitation.[4][6]
-
Collect the this compound crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying: Dry the purified this compound crystals under vacuum.
Visualizing the Extraction Workflows
To better illustrate the logical flow of the described extraction methods, the following diagrams have been generated using the DOT language.
Caption: General workflow for this compound extraction.
Caption: Simplified this compound biosynthesis pathway.
References
- 1. [Extraction of this compound from native and aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bsu.edu.eg [bsu.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. Study on Dissolution Thermodynamics and Cooling Crystallization of Rifamycin S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3150046A - Antibiotic this compound and method of production - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Validating the Mechanism of Action of Novel Rifamycin B Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Rifamycin B, a potent inhibitor of bacterial RNA polymerase, has been a cornerstone in treating bacterial infections, particularly tuberculosis. However, its efficacy is threatened by the emergence of resistant strains. This guide provides a comparative analysis of novel this compound analogs, focusing on the validation of their mechanism of action and their potential to overcome existing resistance.
Mechanism of Action: Targeting Bacterial Transcription
Rifamycins exert their bactericidal effect by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), an enzyme essential for transcribing DNA into RNA.[1][2] This binding event physically blocks the path of the elongating RNA molecule, thereby inhibiting the initiation of RNA synthesis.[2][3] The high selectivity of rifamycins for prokaryotic RNAP over its eukaryotic counterpart ensures minimal toxicity to human cells.[4]
Resistance to rifamycins primarily arises from mutations in the rpoB gene, which encodes the β-subunit of RNAP.[5] These mutations alter the binding site of the antibiotic, reducing its affinity and rendering it ineffective. Novel this compound analogs are being designed to overcome this challenge, either by enhancing their binding to the wild-type RNAP or by establishing new interactions that are unaffected by common resistance mutations.
Figure 1: Mechanism of action of novel this compound analogs.
Comparative Efficacy of Novel this compound Analogs
The antibacterial potency of novel this compound analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. A lower MIC value indicates greater potency. The following tables summarize the in vitro activity of representative novel analogs against rifampicin-susceptible and -resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus.
| Compound | Modification | M. tuberculosis H37Rv (WT) MIC (µM) | M. tuberculosis (rpoB S522L) MIC (µM) | Reference |
| Rifampicin | Standard | 0.02 | > 64 | [6] |
| Analog 8 | C3-(N-benzyl)-aminomethyl | 0.02 | > 10 | [6] |
| Analog 14 | C3-(N-tryptaminyl)-aminomethyl | < 0.01 | 3 | [6] |
| Analog 15 | C3-(N-p-methyl-sulfonylbenzylamine)-aminomethyl | < 0.01 | 3 | [6] |
Table 1: Comparative MIC values of novel C-3 substituted Rifamycin SV analogs against Mycobacterium tuberculosis.
| Compound | Modification | S. aureus (WT) MIC (µg/mL) | S. aureus (rpoB H481Y) MIC (µg/mL) | Reference |
| Rifampicin | Standard | 0.004 | 512 | [7] |
| Rifalazil | Benzoxazinorifamycin | 0.004 | 512 | [7] |
| NCE 1 | Benzoxazinorifamycin | 0.002 | 2 | [7] |
| NCE 2 | Benzoxazinorifamycin | 0.002 | 2 | [7] |
Table 2: Comparative MIC values of novel benzoxazinorifamycins (NCEs) against Staphylococcus aureus.
Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action of novel this compound analogs involves a series of in vitro experiments designed to confirm their target engagement and antibacterial activity.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of the analog that inhibits bacterial growth.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Novel this compound analog stock solution
-
Positive control (e.g., Rifampicin)
-
Negative control (no antibiotic)
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a serial two-fold dilution of the novel this compound analog in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[4]
-
Include a positive control (a known antibiotic like rifampicin) and a negative control (wells with only bacteria and medium).
-
Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration at which no visible growth is observed.[8]
In Vitro RNA Polymerase (RNAP) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the analog on the enzymatic activity of RNAP.
Materials:
-
Purified bacterial RNA polymerase (wild-type and resistant mutants)
-
DNA template (e.g., a plasmid containing a promoter)
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP)
-
Reaction buffer
-
Novel this compound analog
-
Scintillation counter
Protocol:
-
Pre-incubate the purified RNAP with varying concentrations of the novel this compound analog.
-
Initiate the transcription reaction by adding the DNA template and the ribonucleotide triphosphate mix.
-
Allow the reaction to proceed for a specific time at the optimal temperature.
-
Stop the reaction and precipitate the newly synthesized RNA.
-
Wash the precipitate to remove unincorporated radiolabeled nucleotides.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the concentration of the analog that causes 50% inhibition of RNAP activity (IC50).
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the novel analogs to mammalian cells, ensuring their selectivity for bacterial targets.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Protocol:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the novel this compound analog for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the concentration that reduces cell viability by 50% (CC50).
Figure 2: Experimental workflow for validating novel this compound analogs.
Conclusion
The validation of novel this compound analogs requires a multi-faceted approach that combines the determination of their antibacterial potency against both susceptible and resistant strains with direct biochemical confirmation of their inhibitory effect on the bacterial RNAP. Furthermore, assessing their cytotoxicity is crucial to ensure a favorable therapeutic window. The data presented in this guide demonstrate that novel analogs, such as C-3 substituted and benzoxazinorifamycin derivatives, hold significant promise in overcoming rifampicin resistance. The detailed experimental protocols provided herein offer a framework for the systematic evaluation of these and other emerging antibiotic candidates.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. journals.asm.org [journals.asm.org]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
The Clinical Potential of New Rifamycin Compounds Against Mycobacterium abscessus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mycobacterium abscessus, a rapidly growing non-tuberculous mycobacterium, is an emerging global health threat, particularly for individuals with cystic fibrosis and other chronic lung diseases. Its intrinsic multidrug resistance presents a formidable challenge to effective treatment. While the cornerstone antitubercular rifamycin, rifampin, is largely ineffective against M. abscessus, recent research has unveiled the promising potential of other rifamycin compounds. This guide provides a comparative assessment of new and repurposed rifamycins, supported by experimental data, to inform future research and drug development efforts.
In Vitro Efficacy of Rifamycin Compounds Against M. abscessus
Recent studies have demonstrated the surprising in vitro activity of rifabutin and the synergistic potential of rifaximin against M. abscessus. Furthermore, next-generation rifamycin analogs have been specifically designed to overcome the intrinsic resistance mechanisms of this pathogen.
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MICs of various rifamycin compounds against M. abscessus. Rifabutin consistently demonstrates lower MICs compared to rifampin.[1][2][3] Notably, its activity extends to clarithromycin-resistant strains.[4][5] Newer C25-modified rifamycin derivatives, such as compound '5j' and the UMN-120/121 series, show even greater potency by evading the primary resistance mechanism of ADP-ribosylation.
| Compound | M. abscessus Subspecies/Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Rifabutin | Clinical Isolates | 2 | 4 | [6] |
| M. abscessus complex (reference strains) | - | ~2.5 - 7.6 | [1] | |
| Clarithromycin-resistant strains | Active | Active | [4][5] | |
| Rifampin | M. abscessus | >5 | - | [1] |
| Rifaximin | M. abscessus (alone) | High | High | [7][8] |
| Compound 5j | M. abscessus ATCC 19977 | Comparable to Amikacin | - | [9] |
| UMN-120/121 | M. abscessus clinical isolates | Significantly improved potency vs. Rifabutin | - | [10][11] |
Synergistic Activity
The combination of rifamycins with existing antibiotics for M. abscessus has shown significant promise. Rifaximin, in particular, has been identified as a potent potentiator of clarithromycin, the cornerstone of current treatment regimens.[7][8][12][13]
| Rifamycin Compound | Combination Drug | M. abscessus Strain(s) | Fractional Inhibitory Concentration Index (FICI) | Outcome | Reference(s) |
| Rifaximin | Clarithromycin | Clarithromycin-resistant M. abscessus | ≤0.5 | Synergistic & Bactericidal | [12] |
| Rifabutin | Amikacin | Clinical Isolates | Synergistic | Enhanced Activity | [6] |
| Rifabutin | Tigecycline | ATCC 19977 & Clinical Isolates | Synergistic | - | [14] |
| Rifabutin | Imipenem | Clinical Isolates | Synergistic | - | [14] |
| Compound 5j | Amikacin | M. abscessus | Synergistic | - | [9] |
| Compound 5j | Azithromycin | M. abscessus | Synergistic | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these findings. Below are summaries of key experimental protocols cited in the assessment of these novel rifamycin compounds.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Culture: M. abscessus strains are grown in a suitable broth medium, such as cation-adjusted Mueller-Hinton broth (CaMHB) or Middlebrook 7H9 broth.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Drug Dilution: The rifamycin compounds and comparators are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 30°C for 3-5 days. For clarithromycin, incubation may be extended to 14 days to detect inducible resistance.
-
MIC Reading: The MIC is recorded as the lowest drug concentration that completely inhibits visible bacterial growth.
Checkerboard Synergy Assay
This assay is used to assess the interaction between two antimicrobial agents.
-
Plate Setup: A 96-well plate is prepared with serial dilutions of Drug A along the x-axis and Drug B along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculation and Incubation: The plate is inoculated with a standardized bacterial suspension and incubated as described for MIC testing.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Macrophage Infection Model
This model assesses the intracellular activity of antimicrobial agents.
-
Cell Culture: Human monocyte-like cell lines (e.g., THP-1) are cultured and differentiated into macrophages.
-
Infection: The macrophage monolayer is infected with M. abscessus at a specific multiplicity of infection (MOI).
-
Drug Treatment: After allowing for bacterial phagocytosis, the infected cells are treated with the rifamycin compound at various concentrations.
-
Assessment of Intracellular Growth: At different time points, the macrophages are lysed, and the intracellular bacterial load is quantified by plating serial dilutions and counting colony-forming units (CFUs).
In Vivo Efficacy Models
Zebrafish Embryo Model:
-
Infection: Zebrafish embryos are infected with fluorescently labeled M. abscessus via microinjection.
-
Drug Administration: The infected embryos are placed in water containing the test compound.
-
Efficacy Assessment: The infection is monitored over several days using fluorescence microscopy to assess bacterial burden, abscess formation, and host survival.
Mouse Model of Lung Infection:
-
Animal Model: Immunocompromised mouse strains, such as NOD/SCID mice, are often used to establish a robust infection.
-
Infection: Mice are infected with M. abscessus via intranasal inoculation.
-
Treatment: Treatment with the rifamycin compound is typically administered via oral gavage for a specified duration.
-
Outcome Measures: At the end of the treatment period, the bacterial load in the lungs and other organs (e.g., spleen) is determined by homogenizing the tissues and plating for CFU enumeration.
Visualizing Pathways and Workflows
The following diagrams illustrate key concepts and processes in the evaluation of new rifamycin compounds against M. abscessus.
Caption: Experimental workflow for evaluating new rifamycin compounds.
Caption: Synergistic action of Rifaximin and Clarithromycin.
Caption: Overcoming resistance via C25-modification.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Synergism of Rifabutin with Clarithromycin, Imipenem, and Tigecycline against the Mycobacterium abscessus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rifabutin Acts in Synergy and Is Bactericidal with Frontline Mycobacterium abscessus Antibiotics Clarithromycin and Tigecycline, Suggesting a Potent Treatment Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rifaximin potentiates clarithromycin against Mycobacterium abscessus in vitro and in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical murine models for the testing of antimicrobials against Mycobacterium abscessus pulmonary infections: current practices and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-generation rifamycins for the treatment of mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. Rifabutin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Rifamycin-Producing Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the genomics of key rifamycin-producing actinomycetes. By presenting quantitative genomic data, detailed experimental protocols, and visual representations of biosynthetic pathways and experimental workflows, this document serves as a valuable resource for researchers seeking to understand and engineer the production of this clinically vital class of antibiotics.
I. Comparative Genomic and Phenotypic Overview
Rifamycins, potent inhibitors of bacterial RNA polymerase, are primarily produced by filamentous bacteria belonging to the phylum Actinomycetes. The most well-studied producers are species within the genus Amycolatopsis, with Amycolatopsis mediterranei being the archetypal source of rifamycin B.[1] However, recent genome mining efforts have expanded the known diversity of rifamycin producers to other genera, such as Actinomadura.[2][3] This section provides a comparative summary of key genomic and phenotypic features of prominent rifamycin-producing strains.
| Feature | Amycolatopsis mediterranei S699 | Amycolatopsis mediterranei U32 | Actinomadura sp. TRM71106 |
| Rifamycin Product | This compound | Rifamycin SV | Rifamycin-like compounds |
| Genome Size (Mb) | 10.2 | 10.24 | Not explicitly stated, but actinomycete genomes are generally large |
| GC Content (%) | 71.3 | Not explicitly stated, but expected to be high | Not explicitly stated, but expected to be high |
| Predicted Coding Sequences | 9,575 | 9,228[4] | Not explicitly stated |
| Rifamycin BGC Size (kb) | ~95[5] | Highly homologous to S699 cluster[4] | Similarity to A. mediterranei S699 BGC |
| Rifamycin BGC PKS Type | Type I | Type I | Type I |
| Reported Wild-Type Yield | Up to 500 mg/L (this compound)[6][7] | Variable, research focused on SV production | Low, required regulatory gene overexpression for detection[2] |
| Engineered Strain Yield | Genetically modified strains can show increased or decreased yields depending on the modification. For example, a DCO36 mutant produced 2-20 mg/L of a new derivative.[1][6] A strain with a deleted rifQ gene showed a 62% increase in 24-desmethyl this compound production.[1][6] | Supplementation with glucose and nitrate has been shown to significantly increase rifamycin SV production, reaching up to 3.8-fold increase.[8] | Overexpression of a LuxR regulator led to a threefold increase in the linear precursor of rifamycin.[2] |
II. The Rifamycin Biosynthetic Pathway
The biosynthesis of rifamycins is a complex process orchestrated by a large Type I polyketide synthase (PKS) gene cluster. The pathway initiates with the synthesis of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is then extended by the sequential addition of acetate and propionate units by the modular PKS. Subsequent tailoring enzymes, including oxygenases and methyltransferases, modify the polyketide backbone to generate the final rifamycin scaffold.
III. Experimental Protocols
This section details the key experimental methodologies employed in the comparative genomics of rifamycin-producing actinomycetes.
Genomic DNA Extraction from Actinomycetes
High-quality genomic DNA is a prerequisite for successful genome sequencing. Actinomycetes possess a tough, mycelial cell wall that requires robust lysis methods.
Materials:
-
Actinomycete culture grown in a suitable liquid medium (e.g., Tryptic Soy Broth with 0.5% glycine).
-
Lysis Buffer: 100 mM NaCl, 25% (w/v) sucrose, 10 mM Tris-Cl pH 8.0, 25 mM EDTA pH 8.0.
-
Lysozyme (1 mg/mL).
-
RNase A (20 µg/mL).
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
-
Isopropanol.
-
70% Ethanol.
-
TE Buffer (10 mM Tris-Cl, 1 mM EDTA, pH 8.0).
Protocol:
-
Harvest mycelia from a 36-48 hour liquid culture by centrifugation at 4500 x g for 10 minutes.
-
Wash the cell pellet with 1X PBS buffer.
-
Resuspend the pellet in sucrose lysis buffer containing freshly added lysozyme and RNase A.
-
Incubate at 37°C for 1-2 hours to facilitate cell wall degradation.
-
Perform mechanical lysis if necessary by bead beating or sonication.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol, and mix gently by inversion for 15 minutes.
-
Centrifuge at 12,000 x g for 15 minutes to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the DNA by adding 0.7 volumes of isopropanol and incubate at -20°C for at least 1 hour.
-
Pellet the DNA by centrifugation at 12,000 x g for 20 minutes.
-
Wash the DNA pellet twice with 70% ethanol.
-
Air-dry the pellet and resuspend in TE buffer.
-
Assess DNA quality and quantity using a spectrophotometer (A260/A280 ratio) and agarose gel electrophoresis.
Genome Sequencing and Assembly
Next-generation sequencing (NGS) technologies are commonly used for sequencing actinomycete genomes.
Protocol:
-
Prepare a sequencing library from the extracted high-quality genomic DNA according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina, PacBio, or Oxford Nanopore).
-
Perform sequencing on the selected platform to generate raw sequencing reads.
-
Assess the quality of the raw reads using tools like FastQC.
-
Trim adapter sequences and low-quality reads using software such as Trimmomatic or Cutadapt.
-
Perform de novo genome assembly using assemblers like SPAdes, Canu, or Flye, depending on the sequencing technology used.
-
Evaluate the quality of the assembled genome using metrics such as N50, L50, and completeness assessment with tools like BUSCO.
Biosynthetic Gene Cluster (BGC) Annotation
Identifying and annotating the rifamycin BGC is a crucial step in comparative genomics. The 'antibiotics and Secondary Metabolite Analysis Shell' (antiSMASH) is a widely used tool for this purpose.[9][10][11]
Protocol:
-
Navigate to the antiSMASH web server or use a local installation.
-
Upload the assembled genome sequence in FASTA format.
-
Select the appropriate taxonomic classification (Bacteria).
-
Enable all available analysis options for a comprehensive annotation, including 'KnownClusterBlast', 'ClusterBlast', and 'SubClusterBlast'.
-
Submit the job and await the results.
-
Analyze the antiSMASH output to identify the putative rifamycin BGC based on its similarity to known rifamycin clusters and the presence of characteristic PKS and AHBA synthase genes.
-
Examine the gene content and organization of the identified BGC and compare it across different strains.
HPLC Analysis of Rifamycin Production
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying rifamycin production.
Materials:
-
Culture supernatant or cell extract.
-
Rifamycin standards (e.g., this compound, Rifamycin SV).
-
HPLC system with a C18 reverse-phase column.
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
UV-Vis detector.
Protocol:
-
Prepare samples by centrifuging the culture to separate the supernatant and mycelia. Rifamycins are often found in both fractions, so extraction from the mycelia with a solvent like methanol may be necessary.
-
Filter the samples through a 0.22 µm filter before injection.
-
Inject the prepared sample and standards onto the HPLC system.
-
Run a gradient elution program to separate the different rifamycin compounds.
-
Detect the compounds by monitoring the absorbance at a specific wavelength (e.g., 334 nm for rifampicin).
-
Quantify the amount of rifamycin in the samples by comparing the peak areas to a standard curve generated from the rifamycin standards.
IV. Experimental Workflow for Comparative Genomics
The process of comparative genomics for rifamycin-producing actinomycetes follows a logical workflow from strain selection to functional analysis.
V. Conclusion
This guide highlights the genomic diversity among rifamycin-producing actinomycetes and provides a framework for their comparative analysis. The integration of genomic data with phenotypic information, such as antibiotic production yields, is crucial for understanding the genetic basis of high-titer rifamycin production. The detailed protocols and workflows presented herein offer a practical resource for researchers aiming to explore the genomic landscape of these important industrial microorganisms and to engineer novel strains with improved antibiotic production capabilities.
References
- 1. Frontiers | Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes [frontiersin.org]
- 2. Improving rifamycin production in Amycolatopsis mediterranei by expressing a Vitreoscilla hemoglobin (vhb) gene fused to a cytochrome P450 monooxygenase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome Mining Reveals Rifamycin Biosynthesis in a Taklamakan Desert Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete genome sequence of the rifamycin SV-producing Amycolatopsis mediterranei U32 revealed its genetic characteristics in phylogeny and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthetic Gene Cluster Analysis in Actinobacterial Genus Streptomyces | Springer Nature Experiments [experiments.springernature.com]
- 6. Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced rifamycin SV production by submerged fermentation using Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent development of antiSMASH and other computational approaches to mine secondary metabolite biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
